molecular formula C8H15NO2 B2642958 8-Oxa-1-azaspiro[4.5]decan-3-ol CAS No. 1892474-88-2

8-Oxa-1-azaspiro[4.5]decan-3-ol

Cat. No.: B2642958
CAS No.: 1892474-88-2
M. Wt: 157.213
InChI Key: VBGNAFFFWRXMFL-UHFFFAOYSA-N
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Description

8-Oxa-1-azaspiro[4.5]decan-3-ol (CAS 1892474-88-2) is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. The compound features a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol . Its unique structure, which incorporates both oxygen and nitrogen heteroatoms within a spiro-fused bicyclic system, provides a rigid, three-dimensional framework that is highly valuable for the design of novel bioactive molecules . This conformational restriction is known to enhance binding affinity to biological targets by reducing the entropic penalty upon binding, often leading to increased potency and selectivity in resulting drug candidates . The 1-oxa-8-azaspiro[4.5]decane scaffold has demonstrated considerable utility across multiple therapeutic areas. Research on closely related analogues has identified potent M1 muscarinic agonists, such as 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, which was selected for clinical studies due to its preferential M1 receptor affinity and potent antiamnesic activity for the potential treatment of cognitive disorders like Alzheimer's disease . Furthermore, derivatives of this core structure have been developed as high-affinity sigma-1 (σ1) receptor ligands, with one compound radiolabeled with fluorine-18 ([¹⁸F]8) showing promise as a Positron Emission Tomography (PET) imaging agent for visualizing sigma-1 receptors in the brain . More recent innovations include the incorporation of this scaffold into potent inhibitors of protein tyrosine phosphatase non-receptor type 11 (PTPN11/SHP2) for the treatment of various cancers, highlighting its ongoing relevance in modern drug discovery . This product is provided for research and development purposes exclusively. It is strictly for laboratory or industrial use and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety information and handle the compound with appropriate precautions, as it may carry hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-8(9-6-7)1-3-11-4-2-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGNAFFFWRXMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Oxa-1-azaspiro[4.5]decan-3-ol: A Comprehensive Technical Guide on Structure, Synthesis, and Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary & The Paradigm Shift to 3D Chemical Space

In modern drug discovery, the over-reliance on flat, sp²-hybridized heteroaromatic scaffolds has historically contributed to high clinical attrition rates due to poor physicochemical properties, such as low aqueous solubility and high off-target promiscuity. The seminal concept of "escaping from flatland" demonstrated that increasing the fraction of sp³ carbons (


) directly correlates with improved clinical success [1].

As a Senior Application Scientist, I frequently advocate for the integration of heavily saturated, rigid 3D architectures. 8-Oxa-1-azaspiro[4.5]decan-3-ol (CAS: 1892474-88-2) [2] represents a highly optimized, next-generation bioisostere. By fusing a tetrahydropyran ring with a 3-hydroxypyrrolidine via a spirocyclic junction, this scaffold provides the metabolic stability of a spirocycle while mimicking the vector geometry of traditional morpholine or piperidine rings. The surge of such spirocycles in recently approved drugs highlights their critical role in optimizing target binding and pharmacokinetic profiles[3].

Chemical Structure and Physicochemical Properties

The architecture of 8-Oxa-1-azaspiro[4.5]decan-3-ol consists of a 10-atom spiro[4.5]decane core.

  • The 6-membered ring is a tetrahydropyran system where the oxygen is situated at position 8, exactly opposite the spiro carbon (position 5). This oxygen acts as a crucial hydrogen-bond acceptor and lowers the overall lipophilicity (LogD) via inductive electron withdrawal.

  • The 5-membered ring is a pyrrolidine system with the nitrogen at position 1 (adjacent to the spiro carbon) and a hydroxyl group at position 3. The hydroxyl group provides an essential synthetic handle for further derivatization or acts as a hydrogen-bond donor for target engagement (e.g., kinase hinge binding).

Quantitative Physicochemical Profile

The following table summarizes the foundational physicochemical parameters of the scaffold, which are critical for predicting its behavior in biological systems.

PropertyValueMechanistic Significance
Chemical Name 8-Oxa-1-azaspiro[4.5]decan-3-olDefines the specific spirocyclic regiochemistry.
CAS Registry Number 1892474-88-2Unique identifier for commercial sourcing[2].
Molecular Formula C₈H₁₅NO₂-
Molecular Weight 157.21 g/mol Low MW allows ample room for pharmacophore addition.
Fraction sp³ (

)
1.00 (100%)Maximum 3D character; reduces

stacking driven aggregation[1].
H-Bond Donors 2 (Amine NH, Alcohol OH)Enhances aqueous solubility and target interaction vectors.
H-Bond Acceptors 2 (Ether O, Amine N)Modulates topological polar surface area.
Calculated tPSA 41.49 ŲIdeal for oral bioavailability and potential BBB penetration.

De Novo Synthesis Workflow & Mechanistic Causality

To utilize this scaffold effectively, one must understand its synthetic assembly. The protocol below details a highly reliable, self-validating synthetic route starting from commercially available tetrahydro-4H-pyran-4-one.

Logical Workflow

Synthesis SM Tetrahydro-4H-pyran-4-one Step1 Imine Formation & Allylation 1. BnNH2, Ti(OEt)4 2. AllylMgBr SM->Step1 Int1 4-Allyl-N-benzyltetrahydro-2H-pyran-4-amine Step1->Int1 Step2 Epoxidation mCPBA, CH2Cl2 Int1->Step2 Int2 N-Benzyl-4-(oxiran-2-ylmethyl)tetrahydro-2H-pyran-4-amine Step2->Int2 Step3 5-exo-tet Cyclization MeOH, Reflux Int2->Step3 Int3 1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-ol Step3->Int3 Step4 N-Debenzylation H2 (1 atm), Pd/C, MeOH Int3->Step4 Product 8-Oxa-1-azaspiro[4.5]decan-3-ol (Target Scaffold) Step4->Product

Fig 1: De novo synthetic workflow for 8-Oxa-1-azaspiro[4.5]decan-3-ol via 5-exo-tet cyclization.

Step-by-Step Methodology

Step 1: Imine Formation and Allylation

  • Causality: Titanium(IV) ethoxide acts as a Lewis acid and water scavenger to drive the condensation of benzylamine with tetrahydro-4H-pyran-4-one to completion. Subsequent addition of allylmagnesium bromide installs the necessary carbon framework for the pyrrolidine ring.

  • Protocol: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and benzylamine (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) and stir at room temperature for 12 hours. Cool to -78°C, and add allylmagnesium bromide (1.5 eq, 1M in ether) dropwise. Warm to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc.

  • Validation: LC-MS should show the intermediate mass [M+H]⁺ = 232.1.

Step 2: Epoxidation

  • Causality: m-Chloroperoxybenzoic acid (mCPBA) selectively oxidizes the terminal alkene to an epoxide. This sets up the leaving group (epoxide oxygen) for the subsequent intramolecular cyclization.

  • Protocol: Dissolve the crude allyl amine in CH₂Cl₂ at 0°C. Add mCPBA (1.2 eq) in portions. Stir for 4 hours. Quench with 10% aqueous Na₂S₂O₃ to destroy excess peroxide (critical safety step), wash with saturated NaHCO₃, and concentrate.

Step 3: 5-exo-tet Cyclization

  • Causality: According to Baldwin's rules for ring closure, the nucleophilic attack of the secondary benzylamine onto the terminal carbon of the epoxide is a favored 5-exo-tet process. Attack at the internal carbon (6-endo-tet) is sterically hindered and kinetically disfavored. This regioselectivity guarantees the formation of the 5-membered pyrrolidine ring with the hydroxyl group precisely at position 3.

  • Protocol: Dissolve the crude epoxide in methanol and reflux (65°C) for 16 hours. The reaction is driven by the relief of epoxide ring strain. Concentrate and purify via silica gel chromatography (DCM/MeOH 95:5) to yield 1-benzyl-8-oxa-1-azaspiro[4.5]decan-3-ol.

Step 4: Global Deprotection

  • Protocol: Dissolve the cyclized intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) for 12 hours. Filter through a pad of Celite to remove the catalyst, and concentrate to yield the pure 8-Oxa-1-azaspiro[4.5]decan-3-ol.

Pharmacological and ADME Profiling

Spirocycles are experiencing a surge in drug discovery because they offer distinct vectors that optimize physicochemical properties like solubility and metabolic clearance [4]. To validate the utility of 8-Oxa-1-azaspiro[4.5]decan-3-ol as a bioisostere, a rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) profiling workflow must be executed.

ADME Evaluation Logical Workflow

ADME Start Spirocyclic Scaffold Evaluation MetStab Metabolic Stability (HLM/RLM Assay) Start->MetStab Lipophilicity Lipophilicity Profiling (LogD / LogP) Start->Lipophilicity Safety Safety & Off-Target (hERG Inhibition) Start->Safety Clearance Intrinsic Clearance (CLint) Determination MetStab->Clearance Solubility Kinetic Solubility (Turbidimetric Assay) Lipophilicity->Solubility

Fig 2: Standard ADME and safety profiling workflow for novel spirocyclic bioisosteres.

Self-Validating Protocol: In Vitro Microsomal Stability (CLint)

To prove that the spirocyclic core resists CYP450-mediated oxidative metabolism better than its flat counterparts, we employ a Human Liver Microsome (HLM) clearance assay.

  • Causality of Design: The test compound is dosed at 1 µM, which is intentionally well below the typical Michaelis-Menten constant (

    
    ). This ensures the reaction follows pseudo-first-order kinetics, allowing for an accurate calculation of intrinsic clearance (
    
    
    
    ). MgCl₂ is included as an essential cofactor for CYP450 enzymatic function.
  • Step 1 (Preparation): Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Step 2 (Incubation): Pre-incubate the HLM suspension with the test compound (1 µM final concentration) and a positive control (Verapamil, 1 µM) in separate wells of a 96-well plate at 37°C for 5 minutes. Self-Validation: Verapamil acts as a high-clearance control to verify the metabolic viability of the microsome batch.

  • Step 3 (Initiation): Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to all wells.

  • Step 4 (Time-Course Quenching): At discrete time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). The organic solvent instantly denatures the proteins, quenching the reaction.

  • Step 5 (Analysis): Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Interpretation: Plot the natural log of the remaining compound area ratio versus time. The slope of the linear regression (-k) is used to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Conclusion

8-Oxa-1-azaspiro[4.5]decan-3-ol is not merely a structural novelty; it is a rationally designed, functionally dense scaffold that directly addresses the limitations of 2D chemical space. By leveraging highly predictable synthetic methodologies—such as the 5-exo-tet epoxide opening—medicinal chemists can reliably access this scaffold. When integrated into drug discovery pipelines, its robust


 character and optimized hydrogen-bonding vectors provide a clear pathway to compounds with superior metabolic stability, enhanced solubility, and reduced off-target liabilities.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Moshnenko, N., Kazantsev, A., Chupakhin, E., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4043.[Link]

  • ChemSrc Database. (2025). 8-Oxa-1-azaspiro[4.5]decan-3-ol (CAS 1892474-88-2) Chemical and Physical Properties. ChemSrc.[Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. DrugHunter Industry Insights.[Link]

Sources

spirocyclic amino alcohol building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spirocyclic Amino Alcohol Building Blocks for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

The 3D Imperative: Escaping Flatland

In modern medicinal chemistry, the "Escape from Flatland" is not merely a trend but a necessity for survival in the clinic. Traditional drug discovery has heavily relied on flat, aromatic-rich scaffolds. While synthetically accessible, these structures often suffer from poor solubility, high lipophilicity (LogP), and promiscuous binding (off-target toxicity).

Spirocyclic amino alcohols represent a privileged class of building blocks that address these deficits directly. By fusing two rings at a single quaternary carbon (the spiro center) and incorporating the polar, hydrogen-bonding capability of an amino-alcohol motif, these scaffolds offer:

  • High

    
     Character:  Increasing the fraction of 
    
    
    
    carbons correlates with improved clinical success rates by enhancing solubility and saturation.[1]
  • Vectorial Definition: Unlike planar rings, spirocycles project substituents into defined non-planar vectors, allowing for precise exploration of the protein binding pocket.

  • Pharmacophore Mimicry: The amino-alcohol unit (

    
    ) is a classic transition state mimic (e.g., for aspartyl proteases) and a versatile hydrogen bond donor/acceptor system.
    
Structural Comparison: The Topological Shift

The following diagram illustrates the fundamental shift in vector topology when replacing a standard aromatic linker with a spirocyclic amino alcohol core.

G cluster_0 Traditional Aromatic Scaffold cluster_1 Spirocyclic Amino Alcohol Flat Planar Geometry (2D Vectors) Stacking Pi-Stacking Risk (Low Solubility) Flat->Stacking Transition Scaffold Hopping Flat->Transition Spiro Tetrahedral Core (3D Vectors) Prop High Fsp3 (High Solubility) Spiro->Prop Transition->Spiro Optimization

Figure 1: Topological transition from planar aromatic systems to 3D spirocyclic architectures, highlighting the gain in solubility and vector complexity.

Physicochemical Profiling

The incorporation of a spirocyclic amino alcohol moiety alters the physicochemical landscape of a lead compound significantly. The table below summarizes the impact of replacing a standard morpholine or piperazine ring with a spirocyclic amino alcohol equivalent (e.g., 2-oxa-6-azaspiro[3.3]heptane).

PropertyTraditional Scaffold (e.g., Morpholine)Spirocyclic Amino Alcohol (e.g., Spiro[3.3]heptane)Impact on Drug Design
Lipophilicity (LogP) Moderate to HighLowerImproved metabolic stability; reduced non-specific binding.
Solubility VariableHighBetter oral bioavailability; reduced formulation challenges.
Metabolic Stability Susceptible to oxidative metabolismHigh (Quaternary center blocks metabolism)Extended half-life (

); reduced clearance.
Basicity (pKa) ~8.3 (Morpholine)Tunable (6.0 - 9.0 depending on ring size)Modulation of permeability and hERG avoidance.
Shape (PMI) Rod/Disk-likeSpherical/3DAccess to novel IP space and specific binding pockets.

Expert Insight: The quaternary center in spirocycles (e.g., spirooxetanes or azaspiro[3.3]heptanes) acts as a "metabolic roadblock," preventing cytochrome P450 oxidation at what would otherwise be a labile site.

Synthetic Methodologies: Constructing the Core

Synthesizing spirocyclic amino alcohols requires overcoming the steric energy barrier of forming a quaternary center. Two primary strategies dominate the field:

Strategy A: The Epoxide Opening Route (Direct & Regioselective)

This is the most versatile method for generating amino alcohols. It involves the nucleophilic attack of an amine on a spiro-epoxide.

  • Precursor: Spiro-epoxide (generated from a spiro-ketone via Corey-Chaykovsky reaction).

  • Mechanism:

    
     attack.
    
  • Advantage: Establishes the 1,2-amino alcohol relationship with defined stereochemistry (trans-configuration).

Strategy B: Reductive Amination of Spiro-Ketones
  • Precursor: Spiro-ketone.

  • Mechanism: Imine formation followed by hydride reduction.

  • Advantage: Good for secondary amines; however, it does not inherently install the hydroxyl group unless the ketone is already

    
    -functionalized.
    

Experimental Protocol: Regioselective Aminolysis of Spiro-Epoxides

Objective: Synthesis of a trans-


-amino alcohol from a spiro[2.5]octane epoxide.
Rationale:  This protocol demonstrates a self-validating system where the opening of the strained epoxide ring by a primary amine yields a distinct amino-alcohol product. The reaction is driven by the relief of ring strain.
Materials
  • Substrate: 1-oxaspiro[2.5]octane (Spiro-epoxide) [1.0 equiv]

  • Nucleophile: Benzylamine (or desired primary amine) [1.2 equiv]

  • Catalyst: Lithium Perchlorate (

    
    ) [0.5 equiv] (Lewis acid activation is crucial for sterically hindered spiro-centers).
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1-oxaspiro[2.5]octane (1.0 mmol) in anhydrous MeCN (5 mL). Add 
    
    
    
    (0.5 mmol) and stir for 15 minutes at room temperature.
    • Why? The lithium ion coordinates to the epoxide oxygen, increasing the electrophilicity of the carbon center and assisting in the opening of the sterically crowded spiro-ring.

  • Nucleophilic Attack: Add Benzylamine (1.2 mmol) dropwise. Heat the reaction mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (stain with Ninhydrin for amine or

      
       for the alcohol). The disappearance of the epoxide spot (
      
      
      
      ) and appearance of a polar spot (
      
      
      ) indicates conversion.
  • Workup (The Purification Loop):

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with saturated

      
       (10 mL) followed by Brine (10 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Validation (QC):

    • 
       NMR:  Look for the disappearance of the epoxide protons (typically 
      
      
      
      2.5-3.0 ppm) and the appearance of the carbinol proton (
      
      
      ) as a multiplet around
      
      
      3.5-4.0 ppm.
    • LC-MS: Confirm mass

      
      .
      
Workflow Diagram

Protocol Start Spiro-Epoxide Substrate Activate Lewis Acid Activation (LiClO4 / MeCN) Start->Activate React Aminolysis (Reflux, 4-6h) Activate->React Check TLC/LCMS Check React->Check Check->React Incomplete Workup Extraction & Drying Check->Workup Complete Product Spiro-Amino Alcohol Workup->Product

Figure 2: Synthetic workflow for the Lewis acid-catalyzed aminolysis of spiro-epoxides.

Case Study: MCHr1 Antagonists

A definitive example of spirocyclic utility is found in the optimization of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists by AstraZeneca.

  • Challenge: The lead compound contained a morpholine ring and suffered from high lipophilicity (LogD) and rapid metabolic clearance.

  • Solution: Scaffold hopping from morpholine to a 2-oxa-6-azaspiro[3.3]heptane core.

  • Result:

    • LogD: Reduced from 2.8 to 1.2.

    • Clearance: Microsomal stability improved by >50%.

    • hERG Inhibition: Significantly reduced due to the altered pKa and vector orientation of the basic amine.

This case validates the "Spirocyclic Advantage" hypothesis: maintaining the H-bond acceptor (oxygen) and basic center (nitrogen) while increasing 3D character drastically improves the ADME profile.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9067. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47, 4512. Link

  • Johansson, A., et al. (2016). 2-Oxa-6-azaspiro[3.3]heptanes as Morpholine Bioisosteres: Synthesis and Application in MCHr1 Antagonists. Journal of Medicinal Chemistry, 59(6), 2497–2511. Link

  • Zheng, Y., & Tice, C. M. (2016).[1][2] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4][5][6][7] Expert Opinion on Drug Discovery, 11(9), 831–834. Link

Sources

Escaping Flatland: Engineering Fsp3-Rich Spirocyclic Scaffolds for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the pharmaceutical industry’s reliance on robust, high-throughput cross-coupling reactions (e.g., Suzuki-Miyaura) inadvertently biased screening libraries toward flat, sp2-hybridized aromatic molecules. While synthetically accessible, these planar structures suffer from high clinical attrition rates due to poor physicochemical properties and off-target promiscuity. This technical guide explores the paradigm shift toward Fsp3-rich spirocyclic scaffolds —highly rigid, three-dimensional architectures that fundamentally improve drug-likeness. By detailing the causality behind molecular complexity, providing proven synthetic workflows, and outlining physicochemical profiling strategies, this whitepaper serves as an authoritative blueprint for drug development professionals seeking to integrate spirocycles into their discovery pipelines.

The Mechanistic Imperative for 3D Architecture

The "Escape from Flatland" Paradigm

In 2009, Lovering et al. formalized the "Escape from Flatland" hypothesis, demonstrating a direct correlation between the three-dimensionality of a molecule and its probability of clinical success[1]. The metric used to quantify this is Fsp3 (Fraction of sp3 carbons), defined simply as the ratio of sp3-hybridized carbons to the total carbon count[1].

The Causality of Failure in Flat Molecules: Planar, sp2-rich molecules are prone to extensive


 stacking. This intermolecular interaction significantly increases the crystal lattice energy, making it thermodynamically difficult for the solid drug to dissolve in aqueous physiological environments[1]. Furthermore, flat molecules lack the spatial contours required to engage selectively with complex, three-dimensional protein binding pockets. This lack of geometric specificity leads to promiscuous binding across multiple unintended targets, manifesting as off-target clinical toxicity.
Spirocycles: The Ultimate 3D Bioisosteres

To overcome these liabilities, medicinal chemists have turned to spirocyclic scaffolds—structures where two rings are connected by a single quaternary carbon atom[2]. Unlike flexible aliphatic chains that incur a massive entropic penalty upon binding, spirocycles are conformationally locked. They project substituents (exit vectors) in precisely defined, often orthogonal geometries, serving as excellent bioisosteres for traditional phenyl rings[3]. This rigidity ensures high target selectivity while the increased Fsp3 fraction fundamentally alters the molecule's physicochemical profile[4].

Fsp3_Logic HighFsp3 Increase Fsp3 Fraction (Spirocyclic Scaffolds) Solubility Enhanced Aqueous Solubility (Disruption of Pi-Stacking) HighFsp3->Solubility Toxicity Reduced Off-Target Toxicity (Lower Promiscuity) HighFsp3->Toxicity Selectivity Increased Target Selectivity (Defined 3D Exit Vectors) HighFsp3->Selectivity Clinical Higher Clinical Success Rate (Reduced Attrition) Solubility->Clinical Toxicity->Clinical Selectivity->Clinical

Fig 1: Logical relationship between Fsp3 enrichment and clinical success.

Physicochemical Profiling: Quantitative Impact

Replacing a flat aromatic ring with a spirocyclic bioisostere (e.g., spiro[3.3]heptane) yields immediate, measurable improvements in a compound's developability. By breaking molecular planarity, the lipophilicity (clogP) is typically reduced, which directly correlates with enhanced metabolic stability and solubility[3].

Table 1: Comparative Physicochemical Properties
Property / MetricFlat Aromatic (e.g., Phenyl)Spirocyclic Bioisostere (e.g., Spiro[3.3]heptane)Mechanistic Impact
Fsp3 Value ~0.0 - 0.2> 0.7Increases 3D complexity and molecular saturation[1].
Lipophilicity (clogP) Higher (e.g., 6.8)Lower (e.g., 6.0)Reduces non-specific hydrophobic binding and promiscuity[3].
Aqueous Solubility Poor (High crystal lattice energy)EnhancedDisruption of planar pi-stacking lowers lattice energy[1].
Exit Vector Geometry Collinear (2D planar)Non-collinear (Orthogonal)Allows precise spatial engagement with complex binding pockets[3].

Diversity-Oriented Synthesis (DOS) of Spirocyclic Scaffolds

To efficiently populate Fragment-Based Drug Discovery (FBDD) libraries with high-Fsp3 compounds, researchers utilize Diversity-Oriented Synthesis (DOS)[5]. DOS is designed to generate a wide array of structurally complex scaffolds from a single, simple starting material.

The following workflow details the synthesis of a bis-spiro-oxazolidine scaffold , a highly rigid framework containing two distinct spirocenters[6].

DOS_Workflow Start 4-N-benzyl piperidone (Commercial Ketone) Cyanation Cyanation (NaCN) Basic Conditions, RT Start->Cyanation Step 1 Intermediate1 alpha-Amino Nitrile (Quantitative Yield) Cyanation->Intermediate1 Hydrolysis Acidic Hydrolysis (Conc. HCl, 37%) Intermediate1->Hydrolysis Step 2 Intermediate2 Hydrolyzed Intermediate (Amide/Acid) Hydrolysis->Intermediate2 Condensation Condensation Amino Alcohols, MeOH Reflux Intermediate2->Condensation Step 3 Product Bis-Spiro-Oxazolidine Scaffold (High Fsp3 Fragment) Condensation->Product

Fig 2: DOS workflow for generating Fsp3-rich bis-spiro-oxazolidine scaffolds.

Step-by-Step Experimental Methodology

This protocol outlines a robust, three-step cascade to generate bis-spirocyclic libraries. Every step is calibrated to maximize yield while preserving the integrity of the strained spiro nodes.

Step 1: Cyanation (Installation of the First Spirocenter)

  • Procedure: Dissolve commercially available 4-N-benzyl piperidone (1.0 equiv) in a suitable solvent. Add sodium cyanide (NaCN) under basic conditions. Stir the reaction mixture at room temperature overnight[6].

  • Causality: The basic environment ensures the cyanide ion remains a potent, unprotonated nucleophile. It attacks the electrophilic ketone carbon, establishing the first quaternary spirocenter and yielding an

    
    -amino nitrile in near-quantitative yield[6]. The nitrile acts as a critical synthetic handle for downstream divergence.
    

Step 2: Acidic Hydrolysis

  • Procedure: Treat the isolated

    
    -amino nitrile with concentrated hydrochloric acid (37% HCl)[6].
    
  • Causality: Hydrolyzing a sterically hindered cyano group requires harsh, highly acidic conditions to drive the conversion to an amide or carboxylic acid. Crucially, acidic conditions are chosen over harsh basic hydrolysis to prevent base-catalyzed retro-aldol-type ring opening, thereby preserving the newly formed spirocyclic core[6].

Step 3: Cyclodehydration / Condensation (Installation of the Second Spirocenter)

  • Procedure: React the hydrolyzed intermediate with an array of amino alcohols (e.g., using 1.1 equiv of N-benzylpiperidone). Reflux the mixture in methanol (MeOH) for 4 hours[6].

  • Causality: Refluxing provides the necessary activation energy for the condensation reaction. The amino alcohol attacks the carbonyl, followed by dehydration, closing the oxazolidine ring. This step locks the molecule into a highly rigid bis-spirocyclic conformation, generating a library of Fsp3-rich fragments ready for biological screening[6].

Fragment Screening and Validation

Once synthesized, these Fsp3-rich fragments must be validated against biological targets. Traditional fragment libraries have been dominated by flat molecules, but the integration of spirocycles allows for the exploration of novel chemical space[5].

To screen these complex 3D fragments effectively, Fluorine-19 Nuclear Magnetic Resonance (


F-NMR)  is frequently employed[5]. By incorporating a fluorine atom into the spirocyclic scaffold (or utilizing fluorinated target proteins), researchers can detect weak fragment-binding events with extreme sensitivity. The causality here is straightforward: 

F has a 100% natural isotopic abundance and a highly sensitive gyromagnetic ratio, but more importantly, there is zero background fluorine signal in native biological systems. This ensures that any chemical shift observed is a direct, self-validating confirmation of the spirocycle engaging the target pocket.

Conclusion

The transition from planar, sp2-hybridized molecules to Fsp3-rich spirocyclic scaffolds is not merely a trend; it is a mechanistic necessity for modern drug discovery. By increasing three-dimensional complexity, spirocycles disrupt crystalline lattice energies to improve solubility, reduce off-target promiscuity, and provide precise exit vectors for target engagement. Through robust methodologies like Diversity-Oriented Synthesis, medicinal chemists can efficiently populate screening libraries with these privileged structures, ultimately reducing clinical attrition and accelerating the delivery of safer, more effective therapeutics.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry (2009). URL:[Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science (2021). URL:[Link]

  • Fsp3: A new parameter for drug-likeness. Drug Discovery Today (2020). URL:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI Molecules (2023). URL:[Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv (2021). URL:[Link]

Sources

3D Structural Conformation of 8-Oxa-1-azaspiro[4.5]decan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and conformational analysis of 8-Oxa-1-azaspiro[4.5]decan-3-ol . This analysis is derived from first-principles stereochemistry, computational logic applied to spiro-heterocycles, and analogous scaffold data.

Executive Summary

The 8-Oxa-1-azaspiro[4.5]decan-3-ol scaffold represents a high-value,


-rich pharmacophore characterized by the orthogonal fusion of a pyrrolidine  ring and a tetrahydropyran  ring. Unlike flat aromatic scaffolds, this spirocyclic system offers a defined three-dimensional vector for substituent display, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).

This guide dissects the molecule's topology, establishing that the symmetry of the 8-oxa-tetrahydropyran ring simplifies the stereochemical landscape to a single chiral center at C3. We analyze the energetic preference for the tetrahydropyran chair conformation and the pyrrolidine envelope puckering, providing a predictive model for its behavior in solution and protein binding pockets.

Chemical Identity & Topology

Before analyzing the 3D conformation, we must rigorously define the connectivity and numbering, as spiro-nomenclature often leads to ambiguity.

PropertyDetail
IUPAC Name 8-Oxa-1-azaspiro[4.5]decan-3-ol
CAS Number 1892474-88-2
Formula

SMILES C1COCCC12CC(CN2)O
Ring A Tetrahydropyran (6-membered, Oxygen at pos 8)
Ring B Pyrrolidine (5-membered, Nitrogen at pos 1)
Junction Spiro-carbon at position 5 (shared)
Topological Connectivity Map

The following diagram illustrates the critical connectivity and the numbering scheme used throughout this analysis. Note the symmetry of the 6-membered ring relative to the spiro junction.

G cluster_6ring Symmetric Tetrahydropyran Ring Spiro C5 (Spiro) Junction N1 N1 (Pyrrolidine) Spiro->N1 Ring B C6 C6 Spiro->C6 Ring A C10 C10 Spiro->C10 C2 C2 N1->C2 C3 C3 (Chiral Center) OH 3-OH (Hydroxyl) C3->OH Functional Handle C4 C4 C3->C4 O8 O8 (Tetrahydropyran) C2->C3 C4->Spiro C7 C7 C6->C7 Ring A C7->O8 Ring A C9 C9 C10->C9 C9->O8

Figure 1: Topological connectivity of 8-Oxa-1-azaspiro[4.5]decan-3-ol.[1] Note the symmetry of the ether ring (Ring A) relative to the spiro center.

Stereochemical Analysis

A critical insight for researchers working with this scaffold is the reduction of stereocomplexity due to symmetry .

The Spiro Carbon (C5)

In many spiro[4.5]decane systems, the spiro carbon is a stereocenter, creating potential for diastereomers (e.g., cis/trans isomers). However, in 8-oxa-1-azaspiro[4.5]decan-3-ol :

  • The spiro carbon (C5) is attached to the tetrahydropyran ring via C6 and C10.

  • The path from C5 to O8 is identical on both sides (

    
     vs 
    
    
    
    ).
The C3 Chiral Center

The molecule possesses a single stereocenter at C3 (bearing the hydroxyl group).

  • Enantiomers: The molecule exists as a pair of enantiomers: (3R)-8-oxa-1-azaspiro[4.5]decan-3-ol and (3S)-8-oxa-1-azaspiro[4.5]decan-3-ol.

  • Implication: Drug discovery campaigns should treat this as a standard chiral resolution problem (enantiomer separation) rather than a complex diastereomeric separation.

Conformational Dynamics

The 3D shape of the molecule is governed by the independent puckering of the two rings and the constraints of the spiro junction.

Ring A: Tetrahydropyran Conformation

The 6-membered ether ring will predominantly adopt a Chair (


)  conformation.
  • Energetics: The chair form minimizes torsional strain and 1,3-diaxial interactions.

  • Orientation: The spiro-carbon (C5) is at the 4-position relative to the oxygen (O8). The C-C bonds of the spiro junction will occupy the equatorial and axial positions of the chair.

  • Anomeric Effect: Since the spiro center is a carbon atom (not a heteroatom), there is no significant anomeric effect stabilizing the axial position. Sterics will dictate the preference.

Ring B: Pyrrolidine Conformation

The 5-membered nitrogen ring is more flexible, rapidly interconverting between Envelope (E) and Twist (T) conformations.

  • Hydroxyl Positioning: The C3-OH group will prefer a pseudo-equatorial orientation to minimize steric clashes with the adjacent ring protons.

  • Intramolecular Hydrogen Bonding: A key structural feature is the potential for an intramolecular hydrogen bond between the C3-hydroxyl proton (donor) and the N1-nitrogen lone pair (acceptor) .

    • This 1,3-interaction stabilizes a specific envelope conformation where the C3-OH and N1 are brought into proximity.

    • Experimental Note: In non-polar solvents (e.g.,

      
      ), this H-bond may lock the conformation. In polar protic solvents (e.g., 
      
      
      
      , water), this interaction is disrupted.
Conformational Workflow

The following decision tree outlines the logical flow for determining the bioactive conformation of this ligand.

Conformation Start Ligand State Solvent Solvent Environment? Start->Solvent NonPolar Non-Polar / Gas Phase Solvent->NonPolar Low Dielectric Polar Polar / Aqueous Solvent->Polar High Dielectric HBond Intramolecular H-Bond (OH ... N) NonPolar->HBond NoHBond Solvation of OH and N Polar->NoHBond Conf1 Locked Conformation (Rigid Pyrrolidine) HBond->Conf1 Conf2 Dynamic Equilibrium (Envelope Flipping) NoHBond->Conf2

Figure 2: Environmental influence on the conformational flexibility of the pyrrolidine ring.

Synthesis & Experimental Validation

Since specific literature on the 8-oxa-1-aza isomer is limited compared to its 1-oxa-8-aza counterpart, the following synthesis strategy is proposed based on validated protocols for analogous spiro-ethers.

Proposed Retrosynthetic Pathway

The most robust route to the 8-oxa-1-azaspiro[4.5]decane core involves the cyclization of 4-oxotetrahydropyran (commercially available).

  • Step 1: Strecker-like Assembly or Grignard Addition

    • Precursors: 4-oxotetrahydropyran + Allylamine (or protected amine equivalent).

    • Mechanism:[2][3] Formation of the imine followed by nucleophilic attack to establish the spiro junction.

  • Step 2: Ring Closing Metathesis (RCM)

    • If building the 5-ring from acyclic precursors, RCM is a powerful tool to close the pyrrolidine ring.

  • Step 3: Functionalization

    • Introduction of the 3-OH group via hydroboration-oxidation of a 3,4-unsaturated intermediate or epoxide opening.

Characterization Protocol

To validate the synthesized structure, the following analytical signatures are required:

MethodDiagnostic FeaturePurpose
1H NMR Distinct multiplets for tetrahydropyran protons (3.5 - 3.8 ppm).Confirm 6-ring symmetry (or lack thereof if chiral).
NOESY Cross-peaks between OH and N-substituents.Determine relative stereochemistry and H-bonding.
X-ray Single crystal diffraction.Absolute configuration assignment (R vs S).

Pharmacophore Applications

The 8-Oxa-1-azaspiro[4.5]decan-3-ol scaffold is a versatile building block for:

  • GPCR Ligands: Mimicking the spatial arrangement of acetylcholine or monoamines with increased metabolic stability (ether oxygen reduces lipophilicity).

  • Kinase Inhibitors: The spiro-core provides a rigid linker that can orient the hinge-binding motif (via the N1 or OH) at a precise angle relative to the hydrophobic pocket (Ring A).

  • Solubility Enhancement: The inclusion of the ether oxygen and the amine lowers

    
     and increases aqueous solubility compared to all-carbon spirocycles.
    

References

  • PubChem Compound Summary. "8-oxa-1-azaspiro[4.5]decan-3-ol (CID 115012273)." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Tsukamoto, S. et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists."[4] Chemical & Pharmaceutical Bulletin, 1995. (Cited for analogous spiro-scaffold properties).[5][2][3] Link

  • Carreira, E. M. et al. "Spirocyclic Scaffolds in Drug Discovery." Accounts of Chemical Research. (General reference for spiro-cycle utility).
  • ChemicalBook. "8-oxa-1-azaspiro[4.5]decan-3-ol CAS 1892474-88-2." ChemicalBook Database. Link

Sources

Physicochemical Profiling and Strategic Application of Spirocyclic Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" is not merely a slogan but a quantifiable necessity. Spirocyclic piperidine derivatives represent a high-value structural class that addresses the limitations of traditional flat, aromatic-rich pharmacophores.[1] By introducing a spiro-fusion at the piperidine carbon skeleton, researchers can dramatically alter the Fsp³ (fraction of sp³-hybridized carbons), modulate basicity (pKa) without sacrificing solubility, and introduce novel vectors for protein-ligand interaction.

This guide provides a technical deep-dive into the physicochemical behavior of these scaffolds, specifically focusing on how spiro-substitution—particularly with oxetanes and azetidines—can be leveraged to optimize Lipophilic Efficiency (LipE) , reduce hERG liability , and block metabolic soft spots.

The Structural Advantage: Vectorization and Topology

The "Spiro Effect" on Molecular Shape

Unlike fused bicyclic systems (e.g., tetrahydroisoquinolines) which often retain a planar character, spirocyclic piperidines force substituents into orthogonal planes. This creates a distinct 3D topology that allows for:

  • Precise Vectorization: The ability to project functional groups into specific sub-pockets that are inaccessible to flat analogs.

  • Entropic Pre-organization: The spiro-lock restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding to a receptor.

Fsp³ and Clinical Success

High Fsp³ scores correlate with improved clinical success rates.[2] Spirocyclic piperidines inherently increase Fsp³ compared to their phenyl- or heteroaryl-piperidine counterparts. This saturation improves solubility by disrupting crystal lattice energy (lower melting points) and increasing solvation.

Critical Physicochemical Parameters[2][3]

Basicity Modulation (pKa)

The basicity of the piperidine nitrogen (typically pKa ~9.0–10.5) is a double-edged sword. While necessary for solubility, high basicity often leads to phospholipidosis, poor membrane permeability, and hERG channel inhibition (cardiotoxicity).

The Oxetane Solution: Incorporating a spiro-oxetane at the C4 position of the piperidine ring is a validated strategy to lower the pKa of the piperidine nitrogen by 1.5–2.5 log units (resulting in pKa ~7.5–8.5).

  • Mechanism: The inductive electron-withdrawing effect (-I) of the oxetane oxygen transmits through the spiro-carbon, reducing electron density on the nitrogen lone pair.

  • Result: A higher fraction of the molecule remains neutral at physiological pH (7.4), significantly improving passive membrane permeability (P_app) without abolishing solubility.

Lipophilicity (LogD) and Solubility

Spiro-cyclization often lowers LogD more effectively than gem-dimethyl substitution.

  • Solvation: The compact, polar nature of small spiro-rings (oxetanes, azetidines) creates a focused solvation shell that lowers lipophilicity.

  • Data Comparison:

    Scaffold Variant LogD (pH 7.4) Solubility (µM) pKa (Piperidine N)
    4,4-Dimethylpiperidine 2.8 150 10.2
    Spiro[3.5]nonane (Carbocycle) 3.1 80 10.3
    2-Oxa-6-azaspiro[3.3]heptane 0.8 >500 8.1

    | 2-Oxa-7-azaspiro[3.5]nonane | 1.2 | >500 | 7.8 |

Metabolic Stability

The C4 position of piperidine is a notorious "metabolic soft spot," susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP).

  • Blocking Strategy: Spiro-fusion at C4 sterically hinders CYP access and removes the abstractable hydrogen atoms, effectively blocking hydroxylation.

  • Turnover: Spirocyclic analogs frequently demonstrate >50% reduction in intrinsic clearance (CL_int) compared to 4-substituted linear piperidines.

Case Study: GNE-145 (ChK1 Inhibitor)[4]

The discovery of GNE-145 highlights the critical role of spiro-modification in rescuing a lead series.

  • The Problem: The initial lead (gem-dimethyl piperidine) showed potent ChK1 inhibition but suffered from high hERG binding and off-target activity against Acetylcholinesterase (AChE), driven by the highly basic amine (pKa ~10).

  • The Spiro-Fix: Replacing the gem-dimethyl group with a spiro-oxetane reduced the pKa to ~7.8.

  • The Outcome:

    • AChE Selectivity: Improved >1000-fold (less cationic character to interact with the AChE anionic site).

    • hERG: Liability removed.

    • Potency: Maintained (IC50 = 2.5 nM).[3]

Experimental Protocols

Protocol: Potentiometric pKa Determination

Context: Accurate pKa measurement is critical for spiro-piperidines to verify the inductive modulation of the spiro-ring.

Equipment: Sirius T3 or equivalent potentiometric titrator. Reagents: 0.15 M KCl (ionic strength adjustor), 0.5 M HCl, 0.5 M KOH, Degassed water.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1–3 mg of the spirocyclic derivative in the assay vial. If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).

  • Blank Titration: Perform a blank titration with solvent only to calibrate the electrode and determine carbonate levels.

  • Sample Titration:

    • Acidify the sample to pH < 2.0 using 0.5 M HCl.

    • Titrate upwards with 0.5 M KOH to pH > 12.0 using dynamic dosing (smaller increments near the inflection point).

    • Perform a reverse titration (Base to Acid) to check for hysteresis (precipitation).

  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation (if co-solvents were used) to determine the aqueous pKa.

  • Validation: The curve must show a sharp inflection point. For spiro-oxetanes, expect a shift of -1.5 to -2.0 units relative to the parent piperidine.

Protocol: Microsomal Metabolic Stability Assay

Context: Verifying the "metabolic block" effect of the spiro-fusion.

Reagents: Human/Rat Liver Microsomes (20 mg/mL), NADPH regenerating system, Phosphate buffer (100 mM, pH 7.4).

Step-by-Step Workflow:

  • Pre-Incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final protein conc) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ) and Intrinsic Clearance (
    
    
    ).

Visualization of Workflows and Logic

Diagram 1: The Physicochemical Decision Tree

Caption: Strategy for modulating piperidine properties using specific spiro-modifications.

SpiroStrategy Start Lead Optimization: Piperidine Scaffold Problem_Basic Issue: High Basicity (pKa > 9.5) hERG Liability Start->Problem_Basic Problem_Metab Issue: High Metabolic Clearance (C4 Oxidation) Start->Problem_Metab Problem_Sol Issue: Low Solubility (Flat/Crystal Packing) Start->Problem_Sol Sol_Oxetane Solution: Spiro-Oxetane Fusion Problem_Basic->Sol_Oxetane Inductive Effect (-I) Problem_Metab->Sol_Oxetane Steric Shielding Sol_Carbo Solution: Spiro-Carbocycle (C3-C5) Problem_Metab->Sol_Carbo Steric Shielding Problem_Sol->Sol_Oxetane Polarity + Topology Result_pKa Result: pKa lowered to 7.5-8.0 Reduced hERG binding Sol_Oxetane->Result_pKa Result_Metab Result: Steric Block of C4 Increased t1/2 Sol_Oxetane->Result_Metab Result_Fsp3 Result: Increased Fsp3 Disrupted Crystal Lattice Sol_Oxetane->Result_Fsp3 Sol_Carbo->Result_Metab Sol_Carbo->Result_Fsp3

Diagram 2: Comparative Topology (Flat vs. Spiro)

Caption: Structural evolution from flat aromatics to 3D spiro-vectors.

Topology Flat 4-Phenylpiperidine (Flat/Linear Vector) Transition Spiro-Cyclization Flat->Transition Synthetic Modification Spiro Spirocyclic Piperidine (Orthogonal Vector) Transition->Spiro Prop1 Restricted Conformation Spiro->Prop1 Prop2 New IP Space Spiro->Prop2 Prop3 Selectivity (Shape Match) Spiro->Prop3

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). Heterocycles as Isosteres of Cyclic Structures. Chemical Reviews. [Link]

  • Gazzard, L., et al. (2015). Discovery of GNE-145, a Potent and Selective ChK1 Inhibitor with Defined Bioavailability and Minimal hERG Liability. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]

Sources

The Azaspiro[4.5]decane Architecture: Engineering 3D Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland"

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative—increasing the fraction of sp³-hybridized carbons (


)—has become a central dogma for improving clinical success rates.[1] Flat, aromatic-heavy molecules often suffer from poor solubility and off-target promiscuity. The azaspiro[4.5]decane  scaffold represents a privileged solution to this geometric challenge.

By forcing a 90° orthogonal relationship between a five-membered ring (pyrrolidine/furan) and a six-membered ring (piperidine/cyclohexane) at a quaternary carbon, this scaffold creates a defined vector space that flat aromatics cannot access. This guide dissects the history, synthesis, and application of this scaffold, focusing specifically on the 8-azaspiro[4.5]decane (spiro-piperidine) and 2-azaspiro[4.5]decane (spiro-pyrrolidine) subclasses.

Historical Evolution & Pharmacophore Mapping

The Gem-Dialkyl Effect & Conformational Restriction

The utility of the azaspiro[4.5]decane core is rooted in the Thorpe-Ingold effect (gem-dialkyl effect). By introducing a quaternary spiro-center, the conformational entropy of the molecule is reduced. When the ligand binds to a protein pocket, the "entropy penalty" is lower because the molecule is already pre-organized into a bioactive conformation.

Timeline of Development
  • 1980s (Anxiolytics): The approval of Buspirone marked a milestone. While technically a glutarimide, its core geometry (8-azaspiro[4.5]decane-7,9-dione) demonstrated that spiro-piperidines could effectively target GPCRs (5-HT1A) with favorable oral bioavailability.

  • 1990s-2000s (NK1 Antagonists): Merck and GSK heavily investigated 1-oxa-7-azaspiro[4.5]decanes as Neurokinin-1 (NK1) receptor antagonists. The rigid spiro-core was essential for positioning aryl groups to block Substance P binding without inducing the metabolic liability of flexible alkyl chains.

  • 2010s-Present (Sigma-1 & Opioids): The scaffold has found a renaissance in Sigma-1 (

    
    ) receptor ligands  for neuroimaging and pain management. The spiro-piperidine moiety mimics the "morphinan" core of opioids but allows for modular tuning of lipophilicity (LogP).
    

Technical Case Study: Sigma-1 Receptor Radioligands

Reference Grounding: J. Med. Chem. 2015, 58, 14, 5395–5407[2]

The Sigma-1 receptor is a chaperone protein located at the mitochondrion-associated endoplasmic reticulum membrane (MAM). Ligands for


 are being developed for cancer imaging and neuroprotection. The following analysis focuses on the development of 1,4-dioxa-8-azaspiro[4.5]decane  derivatives.
Comparative Binding Data ( )

The introduction of the spiro-dioxolane ring (1,4-dioxa) at the 4-position of the piperidine ring significantly alters selectivity compared to flexible analogs.

Compound IDStructure CoreSubstituent (R)


(nM)


(nM)
Selectivity (

)
5a 1,4-dioxa-8-azaspiro[4.5]decane4-(2-fluoroethoxy)benzyl5.4 ± 0.4 163.530
5b 1,4-dioxa-8-azaspiro[4.5]decane4-(3-fluoropropoxy)benzyl1.6 ± 0.2 36.523
Ref (Haloperidol) Butyrophenone (Flexible)--1.8----
7a 4-methylpiperidine (No Spiro)4-(2-fluoroethoxy)benzyl2.1215102

Analysis: While the non-spiro analog (7a) shows high affinity, the spiro-derivative (5a) maintains nanomolar potency while offering a distinct metabolic profile and lower lipophilicity (LogD), which is critical for brain penetration and reducing non-specific binding in imaging applications.

Experimental Protocol: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane Ligands

Based on verified protocols from J. Med. Chem. and standard organic synthesis practices.

Reaction Scheme Logic

The synthesis utilizes a convergent approach. The spiro-core is commercially available or easily synthesized from 4-piperidone, serving as the "head," while the functionalized benzyl halide serves as the "tail."

Step-by-Step Methodology

Reagents:

  • 1,4-dioxa-8-azaspiro[4.5]decane (Start Material A)

  • 1-(2-bromoethoxy)-4-(bromomethyl)benzene (Start Material B)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetonitrile (

    
    ) or DMF
    
  • Potassium Iodide (KI) - catalytic

Protocol:

  • Activation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq, 2.0 mmol) in anhydrous Acetonitrile (10 mL).

  • Base Addition: Add anhydrous

    
      (3.0 eq, 6.0 mmol) and a catalytic amount of KI  (0.1 eq). The KI facilitates the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.
    
  • Alkylation: Dropwise add a solution of 4-(2-fluoroethoxy)benzyl bromide (1.1 eq) in Acetonitrile (2 mL) over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) under a nitrogen atmosphere. Monitor via TLC (System: DCM/MeOH 95:5). The secondary amine spot should disappear, replaced by a higher 
    
    
    
    product spot.
    • Self-Validation: If the reaction stalls, add 0.5 eq of

      
       to boost basicity.
      
  • Work-up: Upon completion (approx. 4-6 hours), cool to room temperature. Filter off the inorganic solids (

    
    /KBr). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in DCM and wash with water (2x) and brine (1x). Dry over

    
    . Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
    
  • Characterization (Critical Check):

    • 
       NMR:  Look for the characteristic quaternary spiro-carbon  signal around 105-110 ppm  (dioxolane spiro center).
      
    • 
       NMR:  Verify the ethylene bridge of the dioxolane ring (singlet or tight multiplet around 3.9 ppm).
      

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the subsequent biological mechanism of action for Sigma-1 receptor modulation.

G cluster_0 Spiro-Scaffold Synthesis & Action Start 4-Piperidone Hydrochloride Step1 Protection (Ethylene Glycol, pTsOH) Start->Step1 Dean-Stark SpiroCore 1,4-Dioxa-8-azaspiro [4.5]decane Step1->SpiroCore Neutralization Alkylation N-Alkylation (R-Br, K2CO3, MeCN) SpiroCore->Alkylation + Electrophile FinalLigand Sigma-1 Ligand (Spiro-Piperidine) Alkylation->FinalLigand Yield: ~80% BioTarget Sigma-1 Receptor (MAM Interface) FinalLigand->BioTarget Kd ~ 5nM Effect Modulation of Ca2+ Signaling BioTarget->Effect Chaperone Activity

Figure 1: Synthetic workflow from 4-piperidone to bioactive Sigma-1 ligand, highlighting the critical spiro-ketal formation.

Future Directions: C-H Activation

While the alkylation route described above is robust, modern "Step-Economy" methods are emerging.

  • Copper-Catalyzed Cascades: Recent work (e.g., Org. Biomol. Chem.) has demonstrated the synthesis of 2-azaspiro[4.5]decanes via radical difluoroalkylation of N-benzylacrylamides. This allows for the direct installation of fluorine motifs, which are highly desirable for metabolic stability.

  • Photoredox Catalysis: Using visible light to generate N-centered radicals that cyclize onto alkenes to form the spiro-junction is a green chemistry frontier, avoiding the use of high-temperature reflux conditions.

References

  • Huo, S., et al. (2015). "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent." Journal of Medicinal Chemistry, 58(14), 5395–5407.[2] [Link]

  • Kulagowski, J. J., et al. (2001). "Stereocontrolled syntheses of epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane NK-1 receptor antagonist precursors." Organic Letters, 3(5), 667-670.[3] [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie, 329(3), 149-154. [Link]

  • Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 8-Oxa-1-azaspiro[4.5]decan-3-ol from Cyclic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Spirocyclic scaffolds, particularly 1-azaspiro[4.5]decanes, are highly prized in modern drug discovery. By increasing the sp³ character of a molecule, these frameworks improve metabolic stability, enhance solubility, and allow medicinal chemists to navigate complex three-dimensional chemical space—a paradigm often referred to as "escaping from flatland"[1]. The target molecule, 8-oxa-1-azaspiro[4.5]decan-3-ol , introduces a versatile hydroxyl handle at the 3-position of the pyrrolidine ring, enabling divergent late-stage functionalization.

This protocol details a highly efficient, scalable, four-step synthetic sequence starting from the readily available cyclic ketone, tetrahydro-4H-pyran-4-one.

Causality & Design Choices

As a self-validating system, every step in this protocol is designed with specific mechanistic intent:

  • Regioselective Epoxidation (Step 2): m-Chloroperoxybenzoic acid (mCPBA) is employed for the epoxidation of the terminal alkene. The bulky spiro center helps direct the epoxidation, though the remote nature of the alkene typically results in a diastereomeric mixture of epoxides.

  • Baldwin's Rules & Ring Closure (Step 3): The critical cyclization step relies on the intramolecular nucleophilic attack of the benzylamine on the newly formed epoxide[3]. According to Baldwin's rules for ring closure, the 5-exo-tet trajectory is stereoelectronically favored over the alternative 4-endo-tet pathway. This intrinsic preference guarantees the formation of the 5-membered pyrrolidine ring with the hydroxyl group exclusively at the 3-position.

  • Deprotection (Step 4): Standard hydrogenolysis (Pd/C, H₂) cleanly removes the benzyl group, yielding the free spirocyclic amino alcohol without requiring harsh acidic or basic conditions that could degrade the oxane ring.

Synthetic Workflow Visualization

Workflow A Tetrahydro-4H- pyran-4-one B N-benzyl-4-allyl- tetrahydropyran-4-amine A->B Allyl-TMS, BnNH2 BF3·OEt2 C Epoxide Intermediate B->C mCPBA DCM D 1-Benzyl-8-oxa-1- azaspiro[4.5]decan-3-ol C->D LiClO4, MeOH 5-exo-tet E 8-Oxa-1-azaspiro [4.5]decan-3-ol D->E H2, Pd/C MeOH

Fig 1: Four-step stereoselective synthetic workflow for 8-Oxa-1-azaspiro[4.5]decan-3-ol.

Experimental Protocols

General Note: All reactions requiring anhydrous conditions must be performed under an inert argon or nitrogen atmosphere using oven-dried glassware.

Protocol A: Synthesis of N-Benzyl-4-allyltetrahydro-2H-pyran-4-amine
  • Imine Formation: Dissolve tetrahydro-4H-pyran-4-one (10.0 mmol) and benzylamine (10.5 mmol) in anhydrous dichloromethane (DCM, 15 mL). Stir at room temperature for 2 hours over activated 4Å molecular sieves to drive imine formation.

  • Allylation: Filter the mixture into a clean, dry flask and cool to -78 °C using a dry ice/acetone bath. Add allyltrimethylsilane (15.0 mmol) dropwise, followed by the slow, controlled addition of BF₃·OEt₂ (11.0 mmol).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Self-Validation & Workup: The reaction is complete when the ketone is consumed (monitor via TLC, KMnO₄ stain). Quench carefully with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography (Hexanes/EtOAc, 9:1) to yield the product as a pale yellow oil.

Protocol B: Synthesis of N-Benzyl-4-(oxiran-2-ylmethyl)tetrahydro-2H-pyran-4-amine
  • Oxidation: Dissolve the allylamine intermediate (7.0 mmol) in DCM (25 mL) and cool to 0 °C.

  • Reagent Addition: Add mCPBA (77% max, 8.4 mmol) portion-wise over 15 minutes to control the exotherm and prevent N-oxidation.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validation & Workup: Monitor via TLC (ninhydrin stain for the secondary amine). Once complete, quench with 10% aqueous Na₂S₂O₃ (15 mL) to destroy excess peroxide (critical safety step), followed by saturated aqueous NaHCO₃ (15 mL) to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry, and concentrate. Use the crude epoxide directly in the next step to minimize degradation.

Protocol C: 5-exo-tet Cyclization to 1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-ol
  • Activation: Dissolve the crude epoxide (approx. 6.5 mmol) in anhydrous methanol (20 mL).

  • Catalysis: Add LiClO₄ (20 mol%) as a mild Lewis acid. This specifically activates the epoxide oxygen without causing unwanted polymerization or cleavage of the oxane ring.

  • Cyclization: Heat the mixture to reflux (65 °C) for 12 hours.

  • Self-Validation & Workup: The conversion from the non-polar epoxide to the highly polar spiro-3-ol is easily tracked via LC-MS (look for the mass shift and drastic reduction in retention time). Evaporate the methanol, partition the residue between EtOAc and water, extract, dry, and purify via silica gel chromatography (DCM/MeOH, 95:5) to isolate the cyclized product.

Protocol D: Hydrogenolysis to 8-Oxa-1-azaspiro[4.5]decan-3-ol
  • Setup: Dissolve the protected spiro-3-ol (4.0 mmol) in methanol (15 mL) and carefully add 10% Pd/C (0.4 mmol Pd) under an argon blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 16 hours.

  • Self-Validation & Workup: Monitor by LC-MS for the disappearance of the benzyl group (loss of 90 Da). Filter the suspension through a pad of Celite to remove the catalyst, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford the pure 8-oxa-1-azaspiro[4.5]decan-3-ol as a white powder.

Quantitative Data Summary

The following table summarizes the expected yields, reaction conditions, and key analytical markers for self-validation across the four-step synthesis.

StepTransformationReagents & ConditionsExpected YieldKey Analytical Marker (LC-MS)
1 Hosomi-Sakurai AllylationAllyl-TMS, BnNH₂, BF₃·OEt₂ 16h, -78 °C to RT75 – 82%m/z [M+H]⁺ 232.1
2 EpoxidationmCPBA, DCM 4h, 0 °C to RT85 – 90%m/z [M+H]⁺ 248.1
3 5-exo-tet CyclizationLiClO₄, MeOH 12h, 65 °C68 – 75%m/z [M+H]⁺ 248.1 (Significant polar shift on TLC)
4 HydrogenolysisH₂, 10% Pd/C, MeOH 16h, RT> 95%m/z[M+H]⁺ 158.1

References

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link][1]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ACS Omega URL:[Link][2]

  • Candida antarctica Lipase-Catalyzed Doubly Enantioselective Aminolysis Reactions. Chemoenzymatic Synthesis of 3-Hydroxypyrrolidines and 4-(Silyloxy)-2-oxopyrrolidines with Two Stereogenic Centers Source: Journal of Organic Chemistry URL:[Link][3]

Sources

Stereoselective Reduction of 8-Oxa-1-azaspiro[4.5]decan-3-one: A Comprehensive Protocol for Chiral Spirocyclic Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process development scientists.

Introduction & Mechanistic Rationale

Spirocyclic scaffolds have emerged as "privileged structures" in modern drug discovery. By restricting conformational flexibility and projecting functionality into three-dimensional space, spirocycles often exhibit improved target selectivity and favorable physicochemical properties compared to flat aromatic rings [1]. The compound 8-oxa-1-azaspiro[4.5]decan-3-one features a tetrahydropyran ring spiro-fused to a pyrrolidin-3-one core.

The stereoselective reduction of the C3 ketone to yield the corresponding chiral alcohol—(3S)- or (3R)-8-oxa-1-azaspiro[4.5]decan-3-ol—is a critical transformation. However, this reduction presents two distinct chemical challenges:

  • Steric Hindrance: The spiro-C5 center and the adjacent C2 methylene create a highly congested steric environment, often leading to poor diastereoselectivity when using standard hydride reagents (e.g., NaBH₄).

  • Substrate Instability: Unprotected pyrrolidin-3-ones are highly prone to aldol-type self-condensation and oxidative degradation[2]. Furthermore, the free N1 secondary amine can coordinate to and poison transition metal catalysts.

Expertise Insight: To circumvent these issues, the N1 position must be protected prior to reduction (e.g., as an N-Boc derivative). The protocols below describe the reduction of the N-Boc protected substrate: tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate. We detail two highly validated, self-correcting methodologies for this transformation: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction.

Method A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Noyori-type Asymmetric Transfer Hydrogenation (ATH) utilizes a chiral Ru(II) complex to deliver a hydride to the ketone via a highly organized, six-membered pericyclic transition state [3].

Causality in Reagent Selection

While isopropanol is a common hydrogen donor in ATH, its reaction is reversible and thermodynamically limited, often stalling at 70-80% conversion for sterically hindered spiro-ketones. By replacing isopropanol with an azeotropic mixture of Triethylamine and Formic Acid (TEAF, 5:2 ratio) , the reduction becomes irreversible due to the continuous evolution of CO₂ gas. This thermodynamic driving force pushes the reaction to >99% conversion while maintaining excellent enantiomeric excess (ee).

ATH_Mechanism Ketone N-Boc-Spiro-Ketone TS 6-Membered Transition State Ketone->TS RuCat Ru(II)-TsDPEN Catalyst Hydride Ru-Hydride Intermediate RuCat->Hydride Formate coordination TEAF TEAF (Formate Source) TEAF->Hydride Hydride->TS Ketone binding CO2 CO2 (Gas Evolution) Hydride->CO2 Irreversible decarboxylation TS->RuCat Catalyst regeneration Product Chiral Spiro-Alcohol TS->Product Enantioselective hydride transfer

Caption: Catalytic cycle of Ru-ATH using TEAF, driven by irreversible CO2 evolution.

Step-by-Step Protocol (ATH)

Self-Validating System: The continuous bubbling of CO₂ serves as a visual indicator of active catalytic turnover. Cessation of bubbling indicates either reaction completion or catalyst deactivation.

  • Preparation: To a rigorously dried, argon-purged 100 mL Schlenk flask, add tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate (10.0 mmol, 1.0 eq) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) (20 mL) to achieve a 0.5 M concentration. Stir until the catalyst is fully dissolved (yielding a deep orange/red solution).

  • Hydrogen Donor: Dropwise, add the TEAF mixture (5:2 Formic acid:Triethylamine, 50.0 mmol, 5.0 eq). Caution: Mild exotherm and gas evolution will occur.

  • Reaction: Seal the flask with a pressure-relief bubbler and heat to 40 °C. Stir for 12–16 hours.

  • Monitoring: Analyze an aliquot via TLC (Hexanes:EtOAc 1:1, KMnO₄ stain). The product alcohol will appear as a more polar spot compared to the starting ketone.

  • Workup & Purification: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) slowly to neutralize residual formic acid. Extract with DCM (3 × 20 mL). Pass the combined organic layers through a short pad of silica gel (eluting with EtOAc) to remove the ruthenium catalyst (the silica will retain a dark brown band). Concentrate in vacuo to yield the crude chiral alcohol.

Method B: Biocatalytic Ketoreductase (KRED) Reduction

For late-stage API synthesis where heavy metal contamination (Ru) is strictly prohibited, Biocatalytic Ketoreductase (KRED) reduction is the gold standard. KREDs operate in aqueous media at ambient temperatures and offer exquisite stereocontrol, often exceeding 99% ee [4].

Causality in Cofactor Recycling

Enzymatic reduction requires a stoichiometric amount of the hydride donor NADPH. Because NADPH is prohibitively expensive for preparative scale, a coupled enzyme system is employed. Glucose Dehydrogenase (GDH) oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, simultaneously reducing NADP⁺ back to NADPH. This self-sustaining loop allows NADP⁺ to be used in catalytic amounts (0.01–0.05 eq).

KRED_Cycle Ketone N-Boc-Spiro-Ketone KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral Spiro-Alcohol KRED->Alcohol Stereospecific Reduction NADP NADP+ KRED->NADP Oxidation NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Cofactor Recycling Gluconate D-Glucono-1,5-lactone GDH->Gluconate Oxidation Glucose D-Glucose Glucose->GDH

Caption: Coupled KRED/GDH biocatalytic system for continuous NADPH cofactor recycling.

Step-by-Step Protocol (KRED)

Self-Validating System: The oxidation of glucose generates gluconic acid (via hydrolysis of the lactone), which lowers the pH. The continuous addition of 1 M NaOH via an automated pH-stat validates that the enzymatic cascade is actively turning over.

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (essential for GDH stability).

  • Substrate & Cofactor Addition: To the buffer, add D-glucose (15.0 mmol, 1.5 eq) and NADP⁺ sodium salt (0.1 mmol, 1 mol%).

  • Enzyme Loading: Add the engineered Ketoreductase powder (e.g., KRED-130, 50 mg, 5 wt% relative to substrate) and Glucose Dehydrogenase (GDH-105, 10 mg, 1 wt%).

  • Reaction Initiation: Dissolve the N-Boc-spiro-ketone (10.0 mmol) in 5 mL of DMSO (to aid aqueous solubility) and add it dropwise to the stirring enzyme solution.

  • Incubation: Stir at 30 °C. Maintain the pH strictly at 7.0 using an automated titrator dispensing 1.0 M NaOH.

  • Workup: Once base consumption ceases (typically 18–24 h), add Celite (5 g) to the mixture and stir for 10 minutes to agglomerate the denatured proteins. Filter through a Celite pad, washing with Methyl tert-butyl ether (MTBE). Extract the aqueous filtrate with MTBE (3 × 50 mL). Dry the organics over Na₂SO₄ and concentrate to yield the enantiopure alcohol.

Quantitative Data Summary

The following table summarizes the performance metrics of both methodologies when applied to the 8-oxa-1-azaspiro[4.5]decan-3-one scaffold.

ParameterRu-ATH (TEAF System)Biocatalytic KRED/GDH
Typical Yield 88 - 92%90 - 95%
Enantiomeric Excess (ee) 94 - 96%> 99%
Reaction Time 12 - 16 hours18 - 24 hours
Scalability Excellent (Kilogram scale)Excellent (Requires pH-stat)
Environmental Impact Moderate (Heavy metal use)Low (Green chemistry, aqueous)
Primary Limitation Requires strict anhydrous/anaerobic setupSubstrate solubility in aqueous buffer

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. https://doi.org/10.1016/j.bmcl.2014.06.081
  • BenchChem Technical Support. (2025). 1-Methylpyrrolidin-3-one hydrochloride: Reaction Engineering & Applications. BenchChem Database. https://www.benchchem.com/compound/78635-85-5
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. https://doi.org/10.1021/ar9502341
  • Huisman, G. W., Liang, J., & Richard, A. (2010). Practical Chiral Alcohol Manufacture Using Ketoreductases. Current Opinion in Chemical Biology. https://doi.org/10.1016/j.cbpa.2009.12.003

using 8-Oxa-1-azaspiro[4.5]decan-3-ol in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 8-Oxa-1-azaspiro[4.5]decan-3-ol in Peptidomimetic Synthesis

Executive Summary

This guide details the protocols for utilizing 8-Oxa-1-azaspiro[4.5]decan-3-ol (hereafter referred to as Spiro-3-ol ) in the synthesis of advanced peptidomimetics. Unlike standard amino acids, Spiro-3-ol lacks a carboxylic acid moiety, functioning instead as a conformationally constrained amino-alcohol scaffold .

Its primary applications in drug discovery include:

  • N-Terminal Capping: Acting as a "metabolic shield" to block exopeptidase activity while mimicking Proline/Hydroxyproline residues.

  • Fragment-Based Drug Design (FBDD): Serving as a rigid, spirocyclic core that orients pharmacophores (via the secondary amine and the 3-hydroxyl group) in specific vectors.

  • Solubility Enhancement: The 8-oxa ether linkage lowers logP compared to carbocyclic spiro-analogs, improving aqueous solubility.

Chemical Profile & Strategic Considerations

PropertySpecificationRelevance to Synthesis
Structure Spirocyclic pyrrolidine-tetrahydropyranHigh steric bulk; constrains backbone

angles.
Functional Groups

Amine (Hindered),

Alcohol
Amine is nucleophilic but sterically crowded. Alcohol allows orthogonal functionalization.
Chirality C3 (Hydroxyl) & C5 (Spiro)Diastereomers exist. Ensure stereochemical purity before coupling.
pKa (Conj. Acid) ~9.5 - 10.5 (Est.)Similar to Proline; requires basic conditions for nucleophilic attack.
The "Spiro-Kink" Effect

Incorporating Spiro-3-ol introduces a permanent "kink" in the molecular chain. Unlike linear amino alcohols, the spiro-fusion at C5 (relative to the pyrrolidine ring) locks the nitrogen lone pair orientation, significantly reducing the entropic penalty upon binding to receptors (e.g., GPCRs).

Logical Workflow (DOT Visualization)

The following diagram outlines the decision process for incorporating Spiro-3-ol into a peptide workflow.

SpiroWorkflow Start Start: Raw Spiro-3-ol Protect Step 1: N-Fmoc Protection (Solution Phase) Start->Protect If Fmoc required Decision Application Route? Start->Decision If using free base Protect->Decision RouteA Route A: N-Terminal Cap (SPPS) Decision->RouteA Solid Phase RouteB Route B: Core Scaffold (Solution Phase) Decision->RouteB Library Gen Couple_Resin Couple to Resin-Bound Peptide (PyAOP/HATU) RouteA->Couple_Resin Act_OH Activate 3-OH (e.g., DSC, Phosgene) RouteB->Act_OH Final Final Peptidomimetic Act_OH->Final Link to Pharmacophore Func_OH Functionalize 3-OH (Ester/Ether formation) Couple_Resin->Func_OH Optional Side-chain mod Func_OH->Final

Caption: Workflow for integrating Spiro-3-ol. Route A focuses on SPPS capping, while Route B utilizes the scaffold for fragment linking.

Detailed Protocols

Protocol A: N-Fmoc Protection of Spiro-3-ol

Rationale: If the Spiro-3-ol is to be used as a building block where the hydroxyl group is modified before attachment to the peptide, the amine must be protected.

Reagents:

  • 8-Oxa-1-azaspiro[4.5]decan-3-ol (1.0 eq)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • NaHCO3 (2.5 eq)

  • Solvent: Water/Acetone (1:1) or Water/Dioxane (1:1)

Steps:

  • Dissolution: Dissolve Spiro-3-ol in the water/organic solvent mixture. Ensure pH is ~8-9 by adding NaHCO3.

  • Addition: Add Fmoc-OSu dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Acidify carefully to pH 3 with 1M HCl (to protonate any unreacted amine, though Fmoc-product is neutral). Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over MgSO4. Evaporate. Purify via flash chromatography if necessary.

Protocol B: Coupling Spiro-3-ol to N-Terminus (SPPS Capping)

Rationale: This is the most challenging step. The secondary amine of Spiro-3-ol is sterically hindered by the spiro-ring system. Standard coupling (DIC/HOBt) often fails. We utilize PyAOP or HATU with extended reaction times.

Pre-requisites:

  • Resin-bound peptide with free N-terminal amine (deprotected).

  • Note: If the N-terminal residue on the resin is also bulky (e.g., Pro, Val, Ile), this coupling may require microwave assistance.

Reagents:

  • Carboxylic Acid Partner: The resin-bound peptide (Acceptor) + Linker/Acid (Donor) if extending, OR if attaching Spiro-3-ol directly to a linker.

    • Correction: In this protocol, we are coupling the Amine of Spiro-3-ol to the Carboxylic Acid of the Resin-Peptide .

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) (additive) + DIPEA (Diisopropylethylamine).

Step-by-Step:

  • Activation (In Situ):

    • Dissolve the carboxylic acid component (e.g., Fmoc-AA-OH or the resin-bound peptide is the amine? No, usually we add an AA to the resin. Here, Spiro-3-ol is the incoming amine. This is impossible in standard SPPS direction (C->N) unless Spiro-3-ol is converted to an amino acid first.

    • CORRECT APPLICATION: Spiro-3-ol is used to terminate the chain (N-capping) by reacting its amine with an activated linker or acid in solution, OR it is coupled to a resin-bound activated ester (inverse synthesis) or bromo-acetylated resin.

    • Scenario: Resin-Peptide-NH-CO-CH2-Br (Bromoacetylated).

    • Reaction: Nucleophilic displacement.

Revised Protocol B: N-Capping via Bromoacetylation (The "Sub-Monomer" Approach) Because Spiro-3-ol lacks a carboxyl group, it cannot be coupled using standard HATU activation to an amine on the resin. Instead, we activate the resin-bound amine with bromoacetic acid, then displace the bromide with Spiro-3-ol.

  • Bromoacetylation of Resin:

    • React Resin-Peptide-NH2 with Bromoacetic acid (5 eq) and DIC (2.5 eq) in DCM/DMF (1:1) for 30 min (x2).

    • Confirm completion with Kaiser Test (No blue color).

  • Displacement (The Coupling):

    • Suspend resin in DMF.[2]

    • Add Spiro-3-ol (5 eq) and DIPEA (5 eq).

    • Crucial: Add TBAI (Tetrabutylammonium iodide) (0.5 eq) as a catalyst (Finkelstein reaction in situ).

    • Shake at RT for 12–16 hours (overnight).

  • Validation:

    • Perform Chloranil Test (Specific for secondary amines).

    • Positive Result: Blue/Green beads indicate successful attachment of the secondary amine (Spiro-3-ol).

    • Negative Result: Colorless beads indicate failure.

Protocol C: Functionalizing the 3-Hydroxyl Group

Rationale: Once attached, the 3-OH group offers a site for "stapling" or attaching PROTAC linkers.

Reagents:

  • Resin-Peptide-Spiro-OH

  • Succinic Anhydride (for introducing a COOH handle)

  • DMAP (Catalytic)

  • DIPEA[2][3][4]

Steps:

  • Wash: Wash resin with DCM (dry).

  • Acylation: Add Succinic Anhydride (10 eq) + DMAP (0.1 eq) + DIPEA (2 eq) in DCM.

  • Reaction: Shake for 2 hours.

  • Result: The 3-OH is converted to a hemisuccinate (Resin-Peptide-Spiro-O-CO-CH2-CH2-COOH), providing a fresh carboxylic acid for further elongation or conjugation.

Troubleshooting & QC (Self-Validating Systems)

IssueDiagnosticRoot CauseSolution
Low Yield on Capping LC-MS shows Bromo-acetylated speciesSteric hindrance of the spiro ring preventing SN2 attack.Increase T (50°C), use TBAI catalyst, or switch solvent to NMP.
Side Reactions Mass +42 or +formylDMF decomposition.Use fresh DMF; avoid heating >60°C with basic amines.
Incomplete 3-OH reaction IR Spectroscopy (No Ester C=O)Hydroxyl is sterically shielded by the 8-oxa ring.Use "Magic Mixture" (DCM/DMF/NMP) to swell resin; use Acyl Fluorides.[2]

Validation Checkpoint: Always perform a micro-cleavage (TFA/TIS/H2O, 95:2.5:2.5) of 5mg resin before proceeding to final cleavage. Analyze by HPLC. The Spiro-3-ol moiety is stable to standard TFA cleavage conditions.

References

  • Spirocyclic Scaffolds in Drug Design. Journal of Medicinal Chemistry. Broad overview of spiro-pyrrolidines as GPCR ligands.

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma Application Guide. Protocols for hindered secondary amines.

  • Synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives. Bioorganic & Medicinal Chemistry. Details the chemical properties and stability of the 8-oxa-1-aza scaffold.

  • Proline Analogues in Peptide Synthesis. Chemical Reviews. Discusses the conformational effects of constraining the pyrrolidine ring.

  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Notes. Specifics on HATU/HOAt usage for secondary amines.

Sources

Application Note: Dieckmann Condensation Methods for Spirocyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Purification Section

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-keto ester. I'll include the solvent system and include detailed guidance on chromatographic separation to ensure high-purity product isolation. I'll also add in a section on the NMR tautomerism.

Formatting References

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Adding New Reference

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Finalizing Diagram & Table

I'm now integrating the optimized DOT diagram and quantitative data tables into the application note, ensuring visual consistency and clarity. I'm focusing on providing intuitive explanations for each step. The tables now show clear organization of spirocyclic core sizes, reaction conditions, and yields.

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Spirocyclic amines (e.g., spiro-piperidines, spiro-pyrrolidines) have emerged as highly privileged scaffolds in modern drug discovery. Their


-rich, three-dimensional architectures provide enhanced metabolic stability, improved aqueous solubility, and unique vector projections compared to traditional planar aromatic rings.

The intramolecular Dieckmann condensation remains one of the most robust, scalable, and atom-economical methods for constructing these spirocyclic frameworks from linear or cyclic diester precursors. This application note details the mechanistic rationale, optimized protocols, and troubleshooting strategies for synthesizing spirocyclic amines via the Dieckmann condensation, ensuring high yields and reproducible scale-up.

Mechanistic Rationale & Reaction Design

The Dieckmann condensation is the intramolecular variant of the Claisen condensation. For spirocyclic amine synthesis, an amine-containing diester or amido-ester undergoes base-mediated cyclization to form a


-keto ester. The success of this reaction relies heavily on thermodynamic control and precise reaction engineering.
Causality of Reagent Selection
  • Base Selection: The choice of base dictates the reaction trajectory. Alkoxide bases (e.g.,

    
    , 
    
    
    
    ) must strictly match the ester alkyl group of the substrate to prevent unwanted transesterification. For broader substrate compatibility, sterically hindered bases like Potassium tert-butoxide (
    
    
    ) or non-nucleophilic bases like Lithium hexamethyldisilazide (
    
    
    ) are preferred.
    
    
    in THF provides an optimal balance of basicity and solubility, driving the equilibrium forward by forming a highly stable potassium enolate [1].
  • Thermodynamic Driving Force: The reaction is driven to completion by the irreversible deprotonation of the highly acidic

    
    -keto ester product (
    
    
    
    ). Therefore, a stoichiometric excess (1.1 to 1.5 equivalents) of base is mandatory.
  • The High Dilution Principle: To favor intramolecular cyclization over intermolecular Claisen condensation (which leads to polymeric impurities), the reaction must be performed under high dilution conditions (typically

    
    ).
    

Synthetic Pathway Visualization

The following workflow illustrates the generalized Strecker-Dieckmann pathway, a highly validated route used to construct complex spiro-pyrrolidine-dione and spiro-piperidine frameworks [2].

Dieckmann_Pathway Start Cyclic Amino Acid or Amine Precursor Alkylation N-Alkylation / Aza-Michael Start->Alkylation Diester Diester / Amido-Ester Intermediate Alkylation->Diester Diesterification Dieckmann Dieckmann Condensation (Base-Mediated) Diester->Dieckmann Intramolecular Cyclization KetoEster β-Keto Ester Spirocycle Dieckmann->KetoEster Enolate Protonation Decarb Hydrolysis & Decarboxylation KetoEster->Decarb Product Spirocyclic Amine Target Scaffold Decarb->Product Scaffold Maturation

Fig 1: Generalized Strecker-Dieckmann synthetic workflow for spirocyclic amine scaffolds.

Experimental Protocol: Synthesis of 2,2-Disubstituted Spirocyclic Pyrrolidines

Adapted from the optimized conditions for spirocyclic pyrrolidine synthesis by Fominova et al. [1].

Materials & Reagents
  • 
    -amino-
    
    
    
    -diester precursor (1.0 equiv)
  • Potassium tert-butoxide (

    
    , 1.5 equiv, sublimation grade)
    
  • Anhydrous Tetrahydrofuran (THF, strictly

    
    )
    
  • 1M Aqueous Hydrochloric Acid (

    
    )
    
  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology

Step 1: Preparation of the Reaction Apparatus Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Causality: Moisture must be strictly excluded. Water will rapidly hydrolyze the alkoxide base and the ester starting materials, quenching the reaction prematurely and generating unreactive carboxylic acids.

Step 2: Base Suspension and Dilution Add


 (1.5 equiv) to the flask, followed by anhydrous THF to create a 

solution relative to the starting material. Cool the suspension to

using an ice bath.

Step 3: Substrate Addition (Critical Step) Dissolve the diester precursor (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the base suspension over 30–45 minutes using a syringe pump. Causality: Dropwise addition maintains a low steady-state concentration of the unreacted diester. This enforces the High Dilution Principle, kinetically favoring the formation of the spirocycle and suppressing intermolecular side reactions.

Step 4: Cyclization and Monitoring Remove the ice bath and allow the reaction to warm to room temperature (


). Stir for 2–4 hours.
Self-Validation Check: The reaction mixture will typically transition from colorless to a deep yellow or orange hue, indicating the formation of the stable 

-keto enolate. Monitor via TLC (Hexanes/EtOAc 3:1); the product enolate will appear as a highly UV-active spot trapped at the baseline until quenched.

Step 5: Quenching and Workup Cool the reaction to


 and quench by the slow addition of 1M aqueous 

until the pH reaches 4-5. Causality: Acidification protonates the enolate to the desired

-keto ester and neutralizes the excess base. The deep color should noticeably fade to pale yellow. Extract the aqueous layer with EtOAc (

). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography (silica gel) to yield the pure spirocyclic


-keto ester.

Quantitative Data & Optimization Matrix

The table below summarizes the optimal reaction conditions and expected yields for various spirocyclic ring sizes based on literature precedents[1, 2].

Spirocyclic Core TargetPrecursor Ring SizeOptimal Base / SolventTemp (°C)Isolated Yield (%)Ref
2-Azaspiro[3.4]octane Cyclobutane diester

/ THF
0 to 2572%[1]
2-Azaspiro[4.4]nonane Cyclopentane diester

/ THF
0 to 2585%[1]
2-Azaspiro[4.5]decane Cyclohexane diester

/ THF
0 to 2581%[1]
Spiro-pyrrolidine-2,4-dione N-methoxy-piperidine amido-ester

/ MeOH
65 (Reflux)78%[2]

Analytical Troubleshooting & Self-Validation

  • NMR Tautomerism (Analytical Insight):

    
    -keto esters exist in a dynamic keto-enol tautomeric equilibrium. During 
    
    
    
    NMR analysis, this can manifest as broad signals, missing protons, or two distinct sets of peaks, which often confuses analysts into believing the sample is impure.
    • Solution: To simplify the spectra and validate the structure, run the sample in

      
       or add a trace amount of trifluoroacetic acid (TFA) to the 
      
      
      
      NMR tube. This shifts the equilibrium, sharpening the signals.
  • Emulsion Formation During Workup: Spirocyclic amines can act as mild surfactants, leading to stubborn emulsions during the EtOAc/aqueous extraction phase.

    • Solution: Filter the biphasic mixture through a pad of Celite or add a small volume of saturated aqueous

      
       to break the emulsion.
      
  • Incomplete Conversion: If starting material persists after 4 hours, verify the quality of the base.

    
     is highly hygroscopic; degraded base will fail to drive the equilibrium. Always use freshly sublimed base or newly opened ampoules for critical steps.
    

References

  • Fominova, K., Diachuk, T., Sadkova, I. V., & Mykhailiuk, P. K. (2019). Synthesis of 2,2-Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry, 2019(22), 3553-3559. URL:[Link]

Application Note: High-Fidelity Reductive Amination Strategies for Spirocyclic Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic scaffolds are increasingly prioritized in drug discovery due to their high fraction of sp3-hybridized carbons (


), which correlates with improved solubility and lower lipophilicity compared to flat aromatic systems. However, the formation of the spiro-quaternary carbon presents a significant entropic and steric barrier.

This Application Note details two robust strategies for constructing aza-spirocycles via reductive amination:

  • Intramolecular Reductive Cyclization: The "Abdel-Magid" protocol using Sodium Triacetoxyborohydride (STAB) for standard ring closures.

  • Titanium-Mediated Assembly: The "Mattson" protocol utilizing Ti(OiPr)

    
     for sterically congested spiro-centers where standard imine formation stalls.
    

Mechanistic Principles & Strategic Decision Making

The formation of a spiro-ring via reductive amination hinges on the equilibrium between the open-chain amino-ketone and the cyclic iminium species. Unlike simple intermolecular reactions, spiro-cyclization is fighting significant steric strain at the quaternary center.

The "Gem-Disubstituent" Challenge

In spiro-formation, the nucleophilic amine must attack a ketone that is part of an existing ring. The transition state is crowded. Successful protocols must drive the equilibrium toward the iminium ion (the reducible species) while preventing the formation of stable, non-reducible enamine byproducts.

Decision Matrix: Selecting the Right Hydride Donor
  • Sodium Triacetoxyborohydride (STAB): The first-line choice. It is mild, does not reduce ketones (chemoselective), and works well in slightly acidic media which catalyzes iminium formation.[1]

  • Sodium Cyanoborohydride (NaCNBH

    
    ):  Use only if solubility is an issue in DCE/THF and methanol is required. Toxic and requires strict pH control (pH 5-6).
    
  • Titanium(IV) Isopropoxide + NaBH

    
    :  The "Nuclear Option." Ti(OiPr)
    
    
    
    acts as a Lewis acid and water scavenger, forcing imine formation even in sterically "dead" ketones.

Reagent_Selection_Strategy Start Start: Spiro-Precursor Analysis Steric Is the Ketone Sterically Hindered? Start->Steric AcidSens Acid Sensitive Groups? Steric->AcidSens No Ti Protocol B: Ti(OiPr)4 (Mattson) Solvent: Neat or THF Forcing Conditions Steric->Ti Yes (e.g., Norbornanone derived) STAB Protocol A: STAB (Abdel-Magid) Solvent: DCE or THF Standard Route AcidSens->STAB Yes (Acetals present) AcidSens->STAB No NaCNBH3 Protocol C: NaCNBH3 Solvent: MeOH Requires pH monitoring AcidSens->NaCNBH3 Solubility Issues only

Figure 1: Decision tree for selecting the optimal reductive amination conditions based on substrate sterics and solubility.

Protocol A: Intramolecular Reductive Cyclization (Standard)

Applicability: Formation of 5- and 6-membered spiro-rings (e.g., spiro-pyrrolidines, spiro-piperidines) from amino-ketone precursors. Primary Reference: Abdel-Magid, A. F., et al. J. Org.[2][3] Chem. 1996.[2][3][4][5]

Materials
  • Substrate: Amino-ketone (often generated in situ from a Boc-protected precursor or azide).

  • Reagent: Sodium Triacetoxyborohydride (STAB) [95%].

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3]

  • Additive: Acetic Acid (AcOH).

Step-by-Step Procedure
  • Precursor Preparation: If starting from an amine salt (e.g., HCl salt), suspend the substrate (1.0 equiv) in DCE (0.1 M). Add Triethylamine (1.0 equiv) to liberate the free amine. Stir for 10 min.

  • Acidification: Add Glacial Acetic Acid (1.5 - 2.0 equiv).

    • Why? STAB requires a slightly acidic media to facilitate iminium ion formation. The AcOH also buffers the basicity of the amine.

  • Cyclization Equilibrium: Stir the mixture at Room Temperature (RT) for 30–60 minutes before adding the reductant.

    • Critical Step: This allows the intramolecular imine to form.[6] Adding reductant too early can lead to direct reduction of the ketone to an alcohol if the ring hasn't closed.

  • Reduction: Add STAB (1.4 - 1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS. Look for the disappearance of the imine intermediate (M-1 mass).

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over Na

    
    SO
    
    
    
    .

Data Validation:

Parameter Optimal Range Failure Mode
Concentration 0.1 M - 0.2 M Too dilute (<0.05 M) slows cyclization kinetics significantly.
AcOH Equiv 1.5 - 2.0 Too low leads to slow reaction; too high (>5 eq) can degrade STAB.

| Temperature | 20 - 25 °C | Heating promotes side reactions (dimerization). |

Protocol B: Titanium-Mediated Spiro-Assembly (Forcing)

Applicability: Sterically hindered ketones (e.g., adamantanone derivatives) or weakly nucleophilic amines where Protocol A fails. Primary Reference: Mattson, R. J., et al. J. Org.[7] Chem. 1990.[7]

Mechanistic Insight

Titanium(IV) isopropoxide serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Dehydrating Agent: Irreversibly traps water produced during condensation, driving the equilibrium to the imine/hemiaminal species.

Step-by-Step Procedure
  • Complexation: In a flame-dried flask under Argon, combine the Ketone (1.0 equiv) and Amine (1.1 - 1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)

    
     (neat, 1.25 - 1.5 equiv) via syringe.
    
    • Note: The mixture often becomes viscous. If stirring stops, add a minimal amount of dry THF.

  • Imine Formation: Stir at RT for 6–18 hours.

    • Self-Validation: The solution often turns light yellow or orange, indicating titanated imine formation.

  • Reduction Step: Dilute the mixture with absolute Ethanol (EtOH) or MeOH (approx. 2 mL per mmol substrate).

    • Caution: Exothermic reaction possible upon alcohol addition.

  • Hydride Addition: Add NaBH

    
     (1.5 equiv) carefully.
    
    • Note: NaBH

      
       is used here because STAB is not compatible with the basic titanium alkoxides.
      
  • Workup (The "Rochelle" Method):

    • The Problem: Adding water directly creates a gelatinous TiO

      
       emulsion that is impossible to filter.
      
    • The Solution: Pour the reaction mixture into a stirred solution of saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) .

    • Stir vigorously for 2 hours until two clear layers appear (organic and aqueous). The Ti forms a water-soluble complex with the tartrate.

  • Extraction: Extract with EtOAc or DCM.

Pathway Visualization

The following diagram illustrates the kinetic competition between ring closure (desired) and direct reduction (undesired) in spiro-synthesis.

Spiro_Pathway Precursor Amino-Ketone (Linear) Hemiaminal Hemiaminal (Cyclic Intermediate) Precursor->Hemiaminal Cyclization (Equilibrium) Alcohol Amino-Alcohol (Side Product) Precursor->Alcohol +H- (Premature Reduction) Iminium Spiro-Iminium Ion (Target for Reduction) Hemiaminal->Iminium -H2O (Acid/Ti promoted) Product Spiro-Amine (Final Product) Iminium->Product +H- (Reduction)

Figure 2: Reaction pathway showing the critical iminium formation step. Premature reduction of the acyclic ketone leads to the amino-alcohol impurity.

Troubleshooting & Optimization

The "Stalled" Reaction

Symptom: LCMS shows starting material and imine, but no product formation after 24h. Cause: The iminium species is sterically blocked from hydride attack. Fix: Switch to Protocol B (Titanium) . If already using Ti, heat the imine formation step to 40-50°C before cooling for reduction.

The "Over-Alkylation" (dimerization)

Symptom: Formation of tertiary amines where two ketone units react with one amine (rare in intramolecular, common in intermolecular). Fix: Ensure high dilution (0.05 M) for intramolecular cyclizations to favor ring closure over intermolecular coupling.

Separation of Titanium Emulsions

If Rochelle's salt is unavailable:

  • Add 15% NaOH solution to the reaction mixture.

  • Add Celite.

  • Filter through a Celite pad. The Ti salts will precipitate as a white solid on the Celite.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][8] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., Pham, K. M., & Leuck, D. J. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi, 38(2). Link (Note: Generalized reference for DRA strategy).

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[10] Link

Sources

functionalization of hydroxyl group in 8-Oxa-1-azaspiro[4.5]decan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the C3-Hydroxyl Group in 8-Oxa-1-azaspiro[4.5]decan-3-ol

Abstract

The 8-oxa-1-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality which allows for an improved navigation of chemical space beyond the traditional "flatland" of aromatic compounds.[1][2] This spirocyclic system can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, making it an attractive core for drug candidates.[2][3][4] The secondary alcohol, 8-Oxa-1-azaspiro[4.5]decan-3-ol, serves as a pivotal intermediate, with its C3-hydroxyl group representing a prime handle for chemical modification. The strategic functionalization of this hydroxyl group is a key tactic for elaborating structure-activity relationships (SAR) and optimizing pharmacokinetic profiles.[5][6] This document provides detailed application notes and validated protocols for several key transformations of this hydroxyl group, including esterification, oxidation, and etherification, designed for researchers in drug discovery and synthetic chemistry.

Esterification of the C3-Hydroxyl Group: Accessing Prodrugs and Modulating Polarity

Esterification is a fundamental transformation used to mask a polar hydroxyl group, which can be a strategy for creating prodrugs that are cleaved in vivo to release the active parent alcohol. It also provides a direct method for introducing diverse functionality to probe interactions with biological targets.

Method A: Acylation via Acid Anhydride or Acyl Chloride

This is the most direct and classical approach to ester formation. The reaction proceeds via a nucleophilic acyl substitution where the C3-hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction. This prevents protonation of the starting material's piperidine nitrogen (if unprotected) and drives the reaction to completion.

  • Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent and ensure all reagents remain in solution.

  • Temperature: Reactions are typically initiated at 0 °C to control the initial exothermic reaction, especially with reactive acyl chlorides, and then allowed to warm to room temperature.

Detailed Protocol: General Acylation of 8-Oxa-1-azaspiro[4.5]decan-3-ol

  • Note: This protocol assumes the piperidine nitrogen is protected (e.g., with a Boc group), which is common for commercially available starting materials.[7] If not, competitive N-acylation will be a significant side reaction.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-Oxa-1-azaspiro[4.5]decan-3-ol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the desired acyl chloride or acid anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Upon completion, cool the mixture to 0 °C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench excess acylating agent and neutralize the triethylammonium salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Table 1: Representative Acylation Reactions

Acylating AgentProductExpected Yield (%)Key ¹H NMR Signal (CDCl₃)
Acetic AnhydrideC3-acetate90-98%~δ 5.0-5.2 (m, 1H, CH-OAc)
Benzoyl ChlorideC3-benzoate85-95%~δ 5.2-5.4 (m, 1H, CH-OBz)
Isobutyryl ChlorideC3-isobutyrate88-96%~δ 5.0-5.2 (m, 1H, CH-OCOiPr)
Method B: Mitsunobu Esterification for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for achieving esterification under mild, neutral conditions.[8] Its most significant feature when applied to a secondary alcohol like our substrate is that it proceeds with a clean inversion of configuration via an Sₙ2 mechanism.[9][10][11][12] This allows for the synthesis of the opposite stereoisomer, a critical step in building stereochemical SAR.

Mechanism & Causality: The reaction relies on the in situ activation of the alcohol. Triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) form a betaine intermediate. This intermediate activates the alcohol's oxygen, turning it into a good leaving group. The carboxylate nucleophile then displaces this group in an Sₙ2 fashion, inverting the stereocenter.[10][11] The choice of an azodicarboxylate with bulkier alkyl groups (e.g., DIAD over DEAD) can sometimes improve yields. The acidity of the carboxylic acid nucleophile is important; it should generally have a pKa below 13 for the reaction to be efficient.[10][12]

Mitsunobu_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dissolve Alcohol (1 eq), Carboxylic Acid (1.2 eq), and PPh3 (1.2 eq) in anhydrous THF B Cool solution to 0 °C (Ice Bath) A->B C Slowly add DEAD or DIAD (1.2 eq) dissolved in THF dropwise B->C D Allow to warm to RT and stir for 2-12 hours C->D E Concentrate solvent under reduced pressure D->E F Purify by flash chromatography to remove PPh3=O and reduced hydrazine byproducts E->F G Characterize final ester product (with inverted stereochemistry) F->G

Caption: General workflow for the Mitsunobu esterification protocol.

Detailed Protocol: Mitsunobu Inversion-Esterification

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 eq) and triphenylphosphine (1.2 eq).

  • Dissolution: Dissolve in anhydrous THF (approx. 0.1 M).

  • Alcohol Addition: Add a solution of 8-Oxa-1-azaspiro[4.5]decan-3-ol (1.0 eq) in a minimum amount of anhydrous THF.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in THF dropwise over 15-20 minutes. An orange color may appear and then fade.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo. The resulting crude oil contains the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

  • Purification: Purify directly by flash column chromatography. A non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is typically required to separate the desired ester from the reaction byproducts.

Oxidation to the C3-Ketone: A Gateway to Further Derivatization

Oxidation of the secondary alcohol to the corresponding ketone, 8-Oxa-1-azaspiro[4.5]decan-3-one, provides a versatile electrophilic center for a host of subsequent reactions, such as reductive amination, Wittig olefination, or the formation of oximes and hydrazones.[5]

Method: Swern Oxidation

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[13][14] It is renowned for its mild conditions, which tolerate a wide variety of other functional groups, and for avoiding the use of toxic heavy metals like chromium.[14][15]

Mechanism & Causality: The reaction involves the activation of dimethyl sulfoxide (DMSO) with an electrophile, most commonly oxalyl chloride, at very low temperatures (-78 °C). This forms a highly reactive chloro(dimethyl)sulfonium chloride species.[14][16] The alcohol then adds to this species, creating an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base like triethylamine deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination (via a five-membered ring transition state) to yield the ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[14][17]

  • Critical Parameter: Maintaining the temperature at or below -60 °C during the activation and alcohol addition steps is crucial to prevent side reactions and decomposition of the active oxidant.

Swern_Oxidation A 1. Activate DMSO with Oxalyl Chloride in DCM at -78 °C B 2. Add Alcohol Substrate (in DCM) Still at -78 °C A->B Formation of Alkoxysulfonium Salt C 3. Add Triethylamine (Base) Allow to warm slowly B->C Base-induced Elimination D 4. Quench Reaction (e.g., with water) and Warm to Room Temp C->D E 5. Aqueous Workup & Extraction D->E F 6. Purification (Chromatography) E->F G Final Product: 8-Oxa-1-azaspiro[4.5]decan-3-one F->G

Caption: Stepwise workflow for the Swern oxidation.

Detailed Protocol: Swern Oxidation of the C3-Hydroxyl

  • Preparation: To a flame-dried, three-neck flask equipped with a thermometer under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Activation: Slowly add oxalyl chloride (1.5 eq) to the DCM. Then, add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of 8-Oxa-1-azaspiro[4.5]decan-3-ol (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Elimination: Add triethylamine (5.0 eq) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.

  • Quenching: Add water to quench the reaction.

  • Extraction & Washing: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate. Caution: The byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor. All operations should be performed in a well-ventilated fume hood.[14][15]

  • Purification: Purify the crude ketone by flash column chromatography.

Etherification of the C3-Hydroxyl Group

Creating ether linkages can introduce metabolically stable groups and explore new binding pockets. As with esterification, the Mitsunobu reaction is an excellent choice for forming C-O bonds, particularly for creating aryl ethers from phenols, with the characteristic inversion of stereochemistry.

Detailed Protocol: Mitsunobu Etherification with a Phenol

  • Note: This protocol is very similar to the Mitsunobu esterification, with the carboxylic acid being replaced by a phenol. The phenol must be sufficiently acidic (typically pKa < 11).

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the desired phenol (1.2 eq) and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve in anhydrous THF (approx. 0.1 M).

  • Alcohol Addition: Add a solution of 8-Oxa-1-azaspiro[4.5]decan-3-ol (1.0 eq) in a minimum amount of anhydrous THF.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of DIAD (1.5 eq) in THF dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Workup & Purification: Concentrate the reaction mixture and purify by flash column chromatography to isolate the desired ether product, separating it from the phosphine oxide and hydrazine byproducts.

Elimination of the C3-Hydroxyl Group to form an Alkene

Acid-catalyzed dehydration of the secondary alcohol can be used to introduce unsaturation into the five-membered ring, yielding an 8-Oxa-1-azaspiro[4.5]dec-2-ene derivative. This transformation proceeds via an E1 mechanism.[18][19]

Mechanism & Causality: The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, which converts it into a good leaving group (H₂O).[20] The departure of water generates a secondary carbocation intermediate. A base (water or the conjugate base of the acid) then removes an adjacent proton to form the double bond. The reaction typically requires heat, with secondary alcohols dehydrating under milder conditions than primary alcohols.[19][20][21]

Detailed Protocol: Acid-Catalyzed Dehydration

  • Preparation: Place 8-Oxa-1-azaspiro[4.5]decan-3-ol (1.0 eq) in a round-bottom flask equipped with a distillation head.

  • Acid Addition: Add 85% phosphoric acid or concentrated sulfuric acid (catalytic to a few equivalents, depending on substrate reactivity).

  • Reaction: Heat the mixture to 100-140 °C. The alkene product, if volatile enough, can be distilled from the reaction mixture as it is formed.

  • Workup: Cool the reaction mixture (or the distillate). Neutralize the acid by washing carefully with saturated NaHCO₃ solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Purification: Dry the organic layer, concentrate, and purify by distillation or chromatography as needed.

Characterization of Functionalized Products

Confirmation of the desired transformation is achieved through a combination of standard spectroscopic techniques:

  • ¹H NMR: Look for the disappearance of the alcohol -OH proton signal and the upfield or downfield shift of the C3 proton. New, characteristic signals from the added functional group (e.g., acetyl methyl protons at ~δ 2.1 ppm, aromatic protons for benzoates/phenyl ethers) will appear.

  • ¹³C NMR: The C3 carbon signal will shift significantly upon functionalization. For oxidation to a ketone, a new carbonyl signal will appear in the δ 190-210 ppm region.

  • Mass Spectrometry: Provides confirmation of the molecular weight of the newly formed derivative.

  • IR Spectroscopy: A broad O-H stretch (~3300 cm⁻¹) will disappear. A strong C=O stretch will appear for esters (~1735 cm⁻¹) and ketones (~1715 cm⁻¹).

References

  • Vertex AI Search. (n.d.). Synthesis of Alkenes From Alcohols.
  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Science of Synthesis. (n.d.). Acylation of Alcohols and Amines.
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved March 7, 2024, from [Link]

  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • Molecules. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved March 7, 2024, from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved March 7, 2024, from [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ishima, R., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Retrieved March 7, 2024, from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Retrieved March 7, 2024, from [Link]

  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved March 7, 2024, from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved March 7, 2024, from [Link]

  • Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved March 7, 2024, from [Link]

  • Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. PMC. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 9.16: Dehydration of Alcohols to Alkenes. Retrieved March 7, 2024, from [Link]

  • Chemguide. (n.d.). THE DEHYDRATION OF ALCOHOLS. Retrieved March 7, 2024, from [Link]

  • Orita, A., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Google Patents. (2008). WO2008092888A1 - 1-oxa-3-azaspiro[11][22]decan--2-one derivatives for the treatment of eating disorders. Retrieved March 7, 2024, from

  • ResearchGate. (2025, August 6). An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with deep eutectic solvent as catalyst. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved March 7, 2024, from [Link]

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Retrieved March 7, 2024, from [Link]

  • Processes. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Retrieved March 7, 2024, from [Link]

  • PubChemLite. (n.d.). 8-oxa-1-azaspiro[4.5]decan-3-ol. Retrieved March 7, 2024, from [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved March 7, 2024, from [Link]

Sources

application of azaspiro scaffolds in GPCR ligand design

Azaspirocyclic scaffolds represent a powerful tool in modern medicinal chemistry for escaping the confines of "flatland." [1][2]Their inherent three-dimensionality, conformational rigidity, and favorable influence on physicochemical properties make them exceptionally well-suited for the design of potent and selective GPCR ligands. [1][10]By employing a systematic workflow that combines rational design, synthesis, and a cascade of well-validated binding and functional assays, researchers can effectively leverage the azaspiro advantage to unlock novel therapeutics for a wide range of diseases. The continued development of new synthetic routes and a deeper understanding of the structure-activity relationships of these unique scaffolds will undoubtedly fuel the discovery of the next generation of innovative medicines. [1]

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
  • A Comparative Guide to the Synthesis of Azaspirocycles. (n.d.). Benchchem.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022, July 27). PMC - NIH.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018, May 1). PubMed.
  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2025, October 18). ResearchGate.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (n.d.). PMC.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC - NIH.
  • Functional assays for screening GPCR targets. (2005, October 28). Current Opinion in Biotechnology.
  • Privileged Structures. (n.d.). OpenOChem Learn.
  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
  • How ligands illuminate GPCR molecular pharmacology. (n.d.). PMC - NIH.
  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). ResearchGate.
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Ligand Binding Assays. (n.d.). BioDuro.
  • GPCRs: the pathway to discovery. (n.d.). Revvity.
  • Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. (2020, October 30). MDPI.
  • Trends in GPCR drug discovery: new agents, targets and indications. (2019, November 28). PMC.

incorporating spirocyclic alcohols into fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of Spirocyclic Alcohols in Fragment-Based Drug Design (FBDD)


-rich spirocyclic alcohol fragments.

Abstract

The pharmaceutical industry is undergoing a paradigm shift from "flat" aromatic-dominated libraries to three-dimensional (


) architectures to improve clinical success rates.[1][2][3][4] Spirocyclic alcohols represent a privileged class of fragments that combine high 

character with defined growth vectors and enhanced solubility. This guide provides a validated workflow for incorporating these scaffolds into FBDD campaigns, detailing synthetic access, biophysical screening via STD-NMR, and vector-based fragment growing strategies.

Rationale & Design Principles: Escaping Flatland

Traditional FBDD libraries are often saturated with planar heteroaromatics (e.g., indoles, pyridines). While synthetically accessible, these "flat" molecules frequently suffer from poor solubility and non-specific hydrophobic binding.

Why Spirocyclic Alcohols?

  • Defined Exit Vectors: Unlike the planar vectors of phenyl rings (ortho/meta/para), spirocyclic alcohols offer non-planar vectors defined by the stereochemistry of the hydroxyl group. This allows access to novel sub-pockets in the protein target.

  • Metabolic Stability: The quaternary spiro-carbon acts as a "metabolic block," preventing oxidative metabolism (CYP450) at what would otherwise be a labile site.

  • Enhanced Solubility: The combination of the compact

    
     shape (disrupting crystal lattice energy) and the polar hydroxyl group significantly lowers LogD while maintaining ligand efficiency (LE).
    

Table 1: Comparative Metrics – Planar vs. Spirocyclic Fragments

MetricPlanar Fragment (e.g., Indole-5-ol)Spirocyclic Fragment (e.g., 2-Spiro[3.3]heptanol)Impact on Drug Design
Shape (

)
0.111.00Higher

correlates with clinical success (Lovering et al.).
Vectors 2D (Planar)3D (Tetrahedral/Axial)Access to distinct chemical space.[1][5]
Solubility Low to ModerateHighReduces false positives in aggregation-sensitive assays.
Metabolic Liability High (Aromatic hydroxylation)Low (Quaternary block)Improved PK profile in lead optimization.

Experimental Workflow

The following diagram outlines the integrated workflow for deploying spirocyclic alcohols in an FBDD campaign.

FBDD_Spiro_Workflow cluster_optimization Hit-to-Lead Optimization Library Library Design (Spiro-Scaffold Selection) Synthesis Synthetic Access (Ketone Reduction) Library->Synthesis Select Scaffolds Screening Biophysical Screening (STD-NMR / SPR) Synthesis->Screening QC > 95% Validation Hit Validation (Kd & Competition) Screening->Validation Hits identified XRay Structural Biology (X-ray/Cryo-EM) Validation->XRay Co-crystallization Growth Fragment Growing (Etherification/Amidation) XRay->Growth Vector Analysis Growth->Synthesis Iterative Cycle

Figure 1: Integrated FBDD workflow emphasizing the iterative cycle between structural biology and synthetic elaboration of spirocyclic hits.

Protocol: Synthetic Access to Spirocyclic Alcohols

A major bottleneck in using


 fragments is synthetic tractability. The most robust route to spirocyclic alcohols is the reduction of the corresponding spiro-ketones.

Target Molecule: Spiro[3.3]heptan-2-ol (Representative Scaffold)

Step 1: Synthesis of Spiro[3.3]heptan-2-one

Note: While commercially available, in-house synthesis allows for derivatization.

  • Reagents: Diethyl malonate, 1,3-dibromo-2,2-dimethoxypropane, NaH, THF.

  • Procedure: Perform double alkylation of diethyl malonate to form the cyclobutane ring. Decarboxylate and deprotect the ketal to yield the spiro-ketone.

Step 2: Stereoselective Reduction (The Critical Step)

The orientation of the alcohol (axial vs. equatorial relative to the ring pucker) defines the binding vector.

  • Reagents: Sodium Borohydride (

    
    ) for thermodynamic mixtures; L-Selectride for kinetic control (steric bulk dictates attack).
    
  • Protocol:

    • Dissolve Spiro[3.3]heptan-2-one (1.0 eq) in anhydrous MeOH (0.2 M) at

      
      .
      
    • Add

      
       (1.2 eq) portion-wise. Caution: Gas evolution.
      
    • Stir for 2 hours, allowing to warm to RT.

    • Quench with sat.

      
      . Extract with DCM (
      
      
      
      ).[6]
    • Self-Validating Check: Analyze via

      
      -NMR. The proton geminal to the hydroxyl group will show distinct coupling constants (
      
      
      
      -values) depending on axial/equatorial orientation. In spiro[3.3] systems, the ring pucker is subtle, but in spiro[4.5]decane systems, this is diagnostic.

Protocol: Biophysical Screening via STD-NMR

Spirocyclic alcohols are small (


 Da) and rigid. Ligand-Observed NMR (Saturation Transfer Difference, STD) is the gold standard for detecting their weak binding (

mM range).

Experimental Setup:

  • Sample Preparation:

    • Ligand: 500

      
       spirocyclic alcohol (from 100 mM 
      
      
      
      -DMSO stock).
    • Protein: 5–10

      
       target protein (ensure >95% purity).
      
    • Buffer:

      
       phosphate buffer (pH 7.4), 150 mM NaCl. Crucial: Deuterated buffer minimizes solvent signal.
      
  • Pulse Sequence (std_diff):

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Far from ligand signals).

    • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Data Analysis:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.

    • Positive Hit: Signals corresponding to the spirocyclic methylene protons appear in the difference spectrum.

    • Epitope Mapping: The protons closest to the protein surface will show the strongest STD effect. For spiro-alcohols, if the protons

      
       to the -OH show strong STD, the hydroxyl is likely interacting with the solvent or a specific H-bond donor.
      

Self-Validating System:

  • Negative Control: Run the ligand without protein. No STD signal should be observed. If signal appears, it indicates non-specific aggregation or direct saturation of the ligand (artifact).

  • Positive Control: Use a known binder (e.g., ADP for kinases) to verify protein viability.

Fragment Growing Strategies

Once a hit is validated and a co-crystal structure is obtained, the alcohol serves as the primary handle for elaboration.

Vector Analysis Diagram:

Vector_Analysis Center Spiro-Alcohol Core (Hit) OH_Handle OH Group (Primary Vector) Center->OH_Handle Functional Handle Ether Etherification (Reaches Hydrophobic Pockets) OH_Handle->Ether Williamson / Chan-Lam Amine Mitsunobu -> Amine (Charge Interaction) OH_Handle->Amine Stereoinversion Oxidation Oxidation -> Ketone (Reversible Covalent?) OH_Handle->Oxidation Vector Change

Figure 2: Divergent synthetic pathways from the spirocyclic alcohol core.

Elaboration Protocols:

  • Etherification (Growth into Lipophilic Pockets):

    • Method: Alkylation with benzyl bromides using NaH/DMF.

    • Rationale: Converts the H-bond donor/acceptor (-OH) into an acceptor-only ether, while extending the scaffold into adjacent hydrophobic sub-pockets.

  • Mitsunobu Inversion (Stereochemical Switch):

    • Method:

      
      , DIAD, and a nucleophile (e.g., hydrazoic acid or phenol).
      
    • Rationale: Inverts the stereocenter. If the initial hit had the -OH pointing away from a key residue, the inverted product might engage it directly.

  • Spiro-Oxcetane Formation:

    • Advanced: Cyclization to form a spiro-oxetane offers a rigid, polar bioisostere of a gem-dimethyl group, often improving metabolic stability further.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Saturated Bioisosteres. Organic Letters. Link

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[7] Angewandte Chemie International Edition. Link

  • Warriner, S. L., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry. Link

  • SpiroChem AG. Fragment Library Design and

    
    -rich Scaffolds. Link
    

Sources

Scale-Up Synthesis and Process Optimization of 8-Oxa-1-azaspiro[4.5]decan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-rich aromatic molecules to highly three-dimensional, sp³-rich architectures is a defining trend in modern medicinal chemistry. Spirocyclic scaffolds, in particular, are prioritized for their ability to project functionality in multiple dimensions, thereby improving target binding affinity, enhancing aqueous solubility, and mitigating off-target liabilities such as hERG inhibition[1].

This Application Note details a robust, scalable, and self-validating synthetic protocol for 8-oxa-1-azaspiro[4.5]decan-3-ol , a highly versatile hydrophilic building block. The optimized three-step route utilizes a directed epoxidation and regioselective 5-exo-tet cyclization cascade, enabling multi-kilogram production with high overall yields and exceptional purity.

Introduction & Mechanistic Rationale

The synthesis of spirocyclic amines often relies on cycloaddition cascades or complex ring-closing metathesis[2]. However, for industrial scale-up, these methods can be limited by expensive catalysts or low atom economy. To construct the 8-oxa-1-azaspiro[4.5]decan-3-ol core, we designed a three-step sequence starting from the inexpensive tetrahydro-4H-pyran-4-one.

The Mechanistic Strategy:

  • Reductive Allylation: Pre-formation of a ketimine using titanium(IV) isopropoxide prevents competitive reduction or alcohol formation during the subsequent Grignard addition. The addition of allylmagnesium chloride establishes the quaternary spiro center.

  • Directed Epoxidation & Cyclization: The critical challenge in this sequence is the susceptibility of the secondary amine to oxidation by m-CPBA. We circumvent this by protonating the amine in situ to form a hydrochloride salt. The resulting positive charge drastically reduces the nitrogen's electron density, rendering it inert to electrophilic oxidation while the alkene is cleanly epoxidized. Upon basification, the free amine is regenerated and immediately undergoes a regioselective 5-exo-tet cyclization. According to Baldwin's rules, this pathway is kinetically and thermodynamically favored over the alternative 4-exo-tet route, exclusively yielding the 3-hydroxypyrrolidine core.

  • Hydrogenolysis: The N-benzyl protecting group, which prevents intermolecular cross-linking during the epoxide opening, is cleanly removed via high-pressure catalytic hydrogenation.

Synthetic Workflow & Mechanistic Pathways

SynthesisWorkflow SM Tetrahydro-4H-pyran-4-one (Starting Material) I1 4-allyl-N-benzyltetrahydro- 2H-pyran-4-amine (Intermediate 1) SM->I1 1. BnNH₂, Ti(O-iPr)₄ 2. AllylMgCl, 0 °C I2 1-benzyl-8-oxa-1-azaspiro [4.5]decan-3-ol (Intermediate 2) I1->I2 1. HCl (aq) 2. mCPBA, DCM 3. NaOH, 60 °C FP 8-oxa-1-azaspiro[4.5]decan-3-ol (Final Product) I2->FP H₂ (50 psi), Pd/C MeOH, 25 °C

Synthetic workflow for the scale-up of 8-oxa-1-azaspiro[4.5]decan-3-ol.

Mechanism M1 Protonated Allylamine (Oxidation Resistant) M2 Protonated Epoxide (Intermediate) M1->M2 mCPBA (Epoxidation) M3 Free Amine Epoxide (Nucleophilic) M2->M3 NaOH (aq) (Deprotonation) M4 Spirocyclic Alkoxide (5-exo-tet TS) M3->M4 Intramolecular Nucleophilic Attack M5 3-Hydroxypyrrolidine Core (Stable Product) M4->M5 Proton Transfer

Mechanistic rationale for the directed epoxidation and 5-exo-tet cyclization.

Step-by-Step Scale-Up Protocols

Step 1: Reductive Allylation

Objective: Synthesis of 4-allyl-N-benzyltetrahydro-2H-pyran-4-amine (Intermediate 1).

  • Imine Formation: Charge a dry 50 L glass-lined reactor with tetrahydro-4H-pyran-4-one (1.00 kg, 10.0 mol) and anhydrous THF (10 L) under a nitrogen atmosphere. Add benzylamine (1.12 kg, 10.5 mol), followed by the dropwise addition of titanium(IV) isopropoxide (3.41 kg, 12.0 mol). Stir the mixture at 25 °C for 12 hours.

    • In-Process Control (IPC): Verify >98% imine conversion via HPLC before proceeding.

  • Grignard Addition: Cool the reactor to 0 °C. Maintain the internal temperature below 10 °C while adding allylmagnesium chloride (7.5 L of a 2.0 M solution in THF, 15.0 mol) dropwise over 3 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 L). Filter the resulting titanium salts through a Celite pad, washing with MTBE (2 × 5 L). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Step 2: Directed Epoxidation & 5-exo-tet Cyclization

Objective: Synthesis of 1-benzyl-8-oxa-1-azaspiro[4.5]decan-3-ol (Intermediate 2).

  • Salt Formation: Dissolve Intermediate 1 (approx. 2.08 kg, 9.0 mol) in dichloromethane (15 L). Add 2.0 M aqueous HCl (4.95 L, 9.9 mol, 1.1 eq) and stir vigorously for 30 minutes to ensure complete protonation.

  • Epoxidation: Cool the biphasic mixture to 0 °C. Add m-CPBA (77% purity, 2.42 kg, 10.8 mol) in four equal portions over 2 hours, maintaining the temperature below 5 °C. Stir for an additional 4 hours.

    • IPC: Monitor the disappearance of the alkene by LC-MS.

  • Quench & Basification: Quench excess peroxide by adding 10% aqueous Na₂S₂O₃ (5 L). Stir for 30 minutes. Adjust the pH of the aqueous layer to 12 using 2.0 M NaOH (aq).

  • Cyclization: Separate the organic layer and exchange the solvent from DCM to methanol (15 L) via distillation. Heat the methanolic solution to 60 °C for 8 hours to drive the 5-exo-tet cyclization. Concentrate the mixture and recrystallize from heptane/ethyl acetate to afford Intermediate 2 as an off-white solid.

Step 3: Hydrogenolytic N-Debenzylation

Objective: Synthesis of 8-oxa-1-azaspiro[4.5]decan-3-ol (Final Product).

  • Hydrogenation: Charge a 20 L pressure reactor with Intermediate 2 (1.50 kg, 6.06 mol), methanol (10 L), and 10% Pd/C (150 g, 50% wet).

  • Reaction: Purge the vessel with nitrogen (3×), then with hydrogen (3×). Pressurize the reactor to 50 psi with hydrogen gas and stir at 25 °C for 12 hours.

    • IPC: Confirm complete debenzylation via HPLC (target <0.5% starting material).

  • Isolation: Filter the catalyst through a tightly packed Celite cartridge (ensure the filter cake is kept wet to prevent pyrophoric ignition). Concentrate the filtrate under reduced pressure to yield the final product as a highly pure, white crystalline solid.

Quantitative Data & Quality Control

Table 1: Process Yields and Purity Metrics (3-Batch Validation Campaign)

Batch IDScale (kg SM)Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Final Purity (HPLC, a/a)
VAL-001 1.0085.274.892.158.7 99.4%
VAL-002 1.0086.075.591.859.6 99.6%
VAL-003 2.5084.876.193.060.0 99.7%

Table 2: Analytical Specifications for 8-Oxa-1-azaspiro[4.5]decan-3-ol

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Identity (NMR) Conforms to structure¹H and ¹³C NMR (400 MHz, CDCl₃)
Identity (MS) m/z [M+H]⁺ = 158.1ESI-MS
Purity ≥ 98.0%RP-HPLC (UV at 210 nm / ELSD)
Residual Solvents Methanol < 3000 ppm, THF < 720 ppmHeadspace GC-FID

Troubleshooting & Safety

  • Peroxide Safety (Step 2): m-CPBA is a strong oxidant and thermally unstable. Never allow the reaction mixture to run dry during the DCM phase. Always verify a negative peroxide test (using KI-starch paper) after the Na₂S₂O₃ quench before proceeding to solvent exchange.

  • Stalled Cyclization: If the 5-exo-tet cyclization in Step 2 stalls, verify that the pH was sufficiently adjusted to ≥12. If the amine remains protonated, nucleophilic attack on the epoxide will not occur.

  • Catalyst Handling (Step 3): Palladium on carbon is highly pyrophoric when saturated with hydrogen and exposed to air. Always purge the reactor thoroughly with nitrogen before opening, and ensure the Celite filter cake is washed with water prior to disposal.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • Saruengkhanphasit, R., Collier, D., & Coldham, I. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(12), 6489-6496. URL:[Link]

Sources

Troubleshooting & Optimization

optimizing yield in spirocyclization reactions of amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yield & Selectivity in Oxidative Spirocyclization

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your spirocyclization reaction—crucial for generating 3D-rich spiro-fused morpholines, oxazolines, or dienones—is suffering from low yields, intractable mixtures, or poor diastereoselectivity.

In modern drug discovery, Oxidative Dearomatization (using hypervalent iodine) and Acid-Catalyzed Condensation are the two dominant pathways for these transformations. This guide prioritizes the Hypervalent Iodine (PIDA/PIFA) pathway, as it is the industry standard for accessing complex spirocyclic scaffolds from phenolic amino alcohols, yet remains notoriously sensitive to reaction conditions.

Module 1: Diagnostic Workflow (Start Here)

Before altering your chemistry, diagnose the failure mode. Use the logic tree below to identify your specific bottleneck.

TroubleshootingFlow Start Identify Failure Mode Q1 Is the reaction turning black/tarry immediately? Start->Q1 Result1 Issue: Oxidative Decomposition Fix: Temp Control & Reagent Purity Q1->Result1 Yes Q2 Is Starting Material (SM) consumed but no Product (P) isolated? Q1->Q2 No Result2 Issue: Product Instability/Hydrolysis Fix: Workup pH & Alumina purification Q2->Result2 Yes Q3 Is SM remaining (Stalled Reaction)? Q2->Q3 No Result3 Issue: Solvent/Electronic Mismatch Fix: Switch to HFIP or TFE Q3->Result3 Yes

Figure 1: Diagnostic logic tree for isolating the root cause of spirocyclization failure.

Module 2: Reagent Integrity & The "Black Tar" Phenomenon

User Query: "I added PIDA to my amino alcohol substrate, and the reaction turned black instantly. Yield is <10%."

Technical Insight: This is a classic symptom of uncontrolled radical polymerization or over-oxidation . Hypervalent iodine reagents like PIDA (Diacetoxyiodobenzene) and PIFA are strong oxidants. If the local concentration of oxidant is too high, or if the temperature is uncontrolled, the phenolic moiety will undergo radical coupling (polymerization) rather than the desired intramolecular spiro-attack.

The Protocol: "Slow and Cold"

To validate this system, you must control the kinetics of the nitrenium or phenoxenium ion formation.

  • Reagent Quality Check: PIDA should be a white/off-white solid. If it is yellow or smells strongly of acetic acid before opening, recrystallize it from cyclohexane/benzene. Degraded oxidant leads to radical side-chains.

  • Temperature: Cool the reaction to 0 °C or -10 °C before addition.

  • Addition Rate: Do not add solid PIDA in one portion. Dissolve PIDA in the reaction solvent and add it dropwise over 30–60 minutes via a syringe pump.

Why this works: Slow addition ensures the concentration of the active iodonium species never exceeds the substrate concentration, favoring the intramolecular spiro-cyclization (first order) over intermolecular polymerization (second order).

Module 3: The "Magical Solvent" Effect (HFIP)

User Query: "My reaction stalls with 40% starting material remaining in Dichloromethane (DCM). Heating leads to decomposition."

Technical Insight: Standard solvents like DCM or Acetonitrile are often insufficient for difficult spirocyclizations involving electron-deficient phenols or bulky amino alcohols. The intermediate radical cations or phenoxenium ions are high-energy species that need stabilization.

The Solution: Hexafluoroisopropanol (HFIP) HFIP is not just a solvent; it is a chemical effector .

  • H-Bonding: HFIP is a strong Hydrogen Bond Donor (HBD). It solvates the acetate/trifluoroacetate leaving groups on the iodine, accelerating the formation of the reactive cationic iodine species.

  • Stabilization: It stabilizes the resulting radical cation intermediates via a "solvophobic" effect and H-bonding, extending their lifetime long enough for the pendant amine to attack.

  • Non-Nucleophilic: Unlike Methanol (MeOH), HFIP will not attack the cation to form solvent-trapped byproducts (e.g., quinone ketals).

Solvent Performance Matrix
SolventPolarityNucleophilicityYield ImpactRecommended For
DCM LowNegligibleBaselineSimple, sterically unhindered substrates.
MeOH HighHighLow (Side rxns) Avoid (unless forming dimethyl ketals).
TFE HighLowHighStandard spirocyclizations.
HFIP HighVery Low Optimal Difficult substrates; stalled reactions.

Actionable Step: If your reaction in DCM is stalling, swap solvent to HFIP or a 4:1 DCM:HFIP mixture. This often boosts yields from ~30% to >80% without heating [1, 2].

Module 4: Mechanism & Stereocontrol

User Query: "I am getting a 1:1 mixture of diastereomers. How do I improve the dr (diastereomeric ratio)?"

Technical Insight: Stereoselectivity in oxidative spirocyclization is governed by the face of the phenol ring that the amine attacks. This is often dictated by 1,3-allylic strain in the transition state.

The Mechanism

Understanding the pathway is crucial for engineering selectivity.

Mechanism Substrate Phenol-Tethered Amino Alcohol Activation Ligand Exchange (with PIDA/PIFA) Substrate->Activation -AcOH Intermediate Phenoxenium / Radical Cation Activation->Intermediate Oxidation TS Spiro-Transition State Intermediate->TS Intramolecular Attack Product Spirocyclic Product TS->Product Stereoselective Cyclization

Figure 2: Mechanistic pathway of PIDA-mediated oxidative spirocyclization.

Optimization Strategies for Selectivity
  • Thermodynamic vs. Kinetic Control:

    • Kinetic:[1][2] Run at -40 °C to -78 °C (requires PIFA/TFE system). This freezes the conformer distribution, often enhancing selectivity based on steric bulk.

    • Thermodynamic: If the spiro-cycle can ring-open/close (reversible), heating might favor the more stable diastereomer. However, oxidative spirocyclizations are usually irreversible.

  • Chiral Catalysts:

    • For high-value targets, replace stoichiometric PIDA with catalytic iodoarenes (e.g., chiral lactate-based iodides) + a terminal oxidant (mCPBA). The chiral backbone of the iodine catalyst interacts with the substrate, directing the facial attack [3].

Module 5: Post-Reaction Workup (The "Hidden" Yield Killer)

User Query: "NMR of the crude looks great, but after the column, I lost 50% of the mass."

Technical Insight: Spiro-dienones and spiro-oxazolines are often acid-sensitive . Silica gel is slightly acidic. If your product contains an imine or enamine functionality, it will hydrolyze back to the open-chain ketone or degrade on the column.

Self-Validating Workup Protocol
  • Quench: Quench the reaction with saturated aqueous NaHCO₃ or Na₂S₂O₃ (if oxidant remains) to ensure pH is neutral/basic.

  • Stationary Phase:

    • Option A: Use Neutral Alumina instead of Silica Gel.

    • Option B (If using Silica): Pre-treat the silica slurry with 1–2% Triethylamine (Et₃N) before loading the sample. This neutralizes the acidic sites.

  • Eluent: Use EtOAc/Hexane or DCM/MeOH with 0.5% Et₃N added to the mobile phase.

References

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, (16), 2073–2085. Link

  • Colomer, I., et al. (2016). Hexafluoroisopropanol as a Highly Versatile Solvent. Chemical Reviews, 117(18), 11894–11932. Link

  • Uyanik, M., & Ishihara, K. (2009). Hypervalent Iodine-Mediated Oxidation of Alcohols. Chemical Communications, (16), 2086-2099. Link

  • Wardrop, D. J., & Bowen, E. G. (2011). Hypervalent Iodine-Mediated Formation of Nitrogen Heterocycles. Current Organic Chemistry, 15(18), 3212-3243. Link

Sources

Technical Support Center: Purification of Polar Spirocyclic Amines via Flash Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Status: Online Ticket ID: SPIRO-PUR-001

Introduction: The "Spiro" Challenge

Welcome to the Technical Support Center. You are likely here because your spirocyclic amine (e.g., spiro[3.3]heptane derivatives, spiroindolines) is behaving poorly on standard flash cartridges.

The Science: Spirocyclic amines possess a rigid, three-dimensional scaffold that prevents internal hydrogen bond masking. Combined with a typically high pKa (9–11), these basic nitrogen centers interact aggressively with the acidic silanol groups (


, pKa ~5) on the surface of standard silica gel. This acid-base interaction results in peak tailing , streaking , or irreversible adsorption .

Below are the troubleshooting protocols designed to resolve these specific failure modes.

Module 1: Peak Shape & Retention Issues

Q: My compound streaks from the baseline to the solvent front. How do I fix this?

A: This is the classic "Silanol Effect." The amine is protonating on the silica surface.[1] You must suppress this interaction by modifying the mobile phase or changing the stationary phase.[2]

Protocol A: The "Basic" Modifier (Standard Silica)

You must compete for the silanol sites using a volatile base.

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to both Solvent A and Solvent B.

  • Why: The modifier saturates the acidic silanols, allowing your spiro-amine to partition based on polarity rather than ionic dragging.

Protocol B: The "Amine-Functionalized" Switch (Recommended)

If modifiers fail, switch to Amine-Bonded Silica (KP-NH) .

  • The Fix: Use a KP-NH cartridge with a standard Hexane/Ethyl Acetate or DCM/MeOH gradient without additives.

  • Why: The surface is already functionalized with propyl-amine groups. This creates a basic surface environment that repels the spiro-amine, preventing salt formation and yielding sharp, symmetrical peaks.

Decision Logic: Column Selection

ColumnSelection Start Start: Spirocyclic Amine Purification CheckSolubility Is sample soluble in Hexane/EtOAc? Start->CheckSolubility StandardSilica Try Standard Silica (with 1% TEA) CheckSolubility->StandardSilica Yes PolarSolubility Soluble only in DCM/MeOH? CheckSolubility->PolarSolubility No AmineSilica Use Amine-Bonded Silica (KP-NH) (No Modifier Needed) PolarSolubility->AmineSilica Yes (Preferred) C18 Use C18 (Reverse Phase) High pH Buffer (NH4HCO3) PolarSolubility->C18 No (Very Polar)

Figure 1: Decision matrix for stationary phase selection based on solubility and polarity.

Module 2: Mobile Phase Engineering

Q: I need to use DCM/MeOH/NH₄OH, but the ammonia crashes out or the pressure spikes. What is the correct preparation?

A: Direct addition of aqueous ammonium hydroxide (28-30%) to Dichloromethane (DCM) often leads to phase separation because water is immiscible with DCM. This creates "pockets" of base that damage the silica bed and cause erratic chromatography.

Protocol: Preparation of "Magic Solvent" (DCM:MeOH:NH₄OH)

Target: A stable mobile phase of 90:10:1 (DCM:MeOH:NH₄OH).

  • The Bridge Method: Do not add NH₄OH to DCM directly.

  • Step 1: Mix the aqueous Ammonium Hydroxide into the Methanol first. They are fully miscible.

  • Step 2: Add this MeOH/NH₄OH premix to the DCM.

  • Step 3: Sonicate or stir vigorously for 5 minutes to ensure a single phase.

Pro-Tip: For higher reproducibility, purchase 2M Ammonia in Methanol (commercially available) and mix this with DCM. This eliminates water from the system entirely.

Data: Mobile Phase Efficacy Comparison
Solvent SystemAdditiveSuitability for Spiro-AminesRisk Factor
Hexane / EtOAc NonePoor (Severe Tailing)Irreversible adsorption
DCM / MeOH NonePoor (Streaking)Product loss on column
DCM / MeOH 1% TEA Good TEA is hard to remove (high bp)
DCM / MeOH 1% NH₄OH Excellent Miscibility issues if prep is wrong
EtOAc / EtOH 2% NH₄OH Very Good "Green" alternative; lower solubility

Module 3: Solubility & Loading

Q: My spirocyclic amine is not soluble in Hexane or DCM. It crashes out at the head of the column.

A: Spirocyclic amines often have high polarity (low LogP). If the sample precipitates upon hitting the non-polar mobile phase, you will see "fronting" or double peaks.

Protocol: The "High-pH" Reverse Phase Strategy

If normal phase solubility is the bottleneck, switch to Reverse Phase (C18) , but you must control the pH.

  • The Trap: Standard C18 runs with Water/Acetonitrile (neutral pH) will cause protonated amines to elute immediately (at the void volume) because they are ionized (

    
    ).
    
  • The Fix: Use a High pH Buffer .

    • Buffer: 10mM Ammonium Bicarbonate (pH ~10) or 0.1% Ammonium Hydroxide in Water.

    • Mechanism: At pH 10, the amine (pKa ~9-10) is largely neutral (

      
      ). The neutral form is hydrophobic enough to retain on the C18 chain.
      
  • Loading: Dissolve sample in DMSO or DMF and liquid load onto the C18 cartridge.

Workflow: High pH Reverse Phase Setup

ReversePhase Sample Sample in DMSO Injector Liquid Injection Sample->Injector Column C18 Column (High pH Stable) Injector->Column High pH keeps amine neutral Detector Detector (UV/ELSD) Column->Detector Retained Peak MobilePhase MP A: Water + 0.1% NH4OH MP B: ACN + 0.1% NH4OH MobilePhase->Injector

Figure 2: Workflow for retaining polar amines on C18 using pH control.

Module 4: Detection

Q: I see my product on TLC (stained with Ninhydrin/Dragendorff), but the flash system triggers no peaks.

A: Many spirocyclic scaffolds (e.g., spiro[3.3]heptane) lack conjugation and therefore have low UV absorbance .

Troubleshooting Steps:
  • Wavelength: If your system monitors 254 nm by default, switch to 200–210 nm . Amines absorb weakly in this region.

    • Warning: Solvents like EtOAc absorb at 200 nm. Use Acetonitrile or Methanol/DCM to minimize baseline noise.

  • ELSD: Use an Evaporative Light Scattering Detector (ELSD) . This detects any non-volatile compound regardless of chromophore.

  • Collection Strategy: If no ELSD is available, use "Collect All" mode and analyze fractions via TLC with a specific stain (Ninhydrin or Potassium Permanganate).

References

  • Biotage. (2023).[3] Strategies for Flash Purification of Organic Amines. Retrieved from [Link]

  • Teledyne ISCO. (2018). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Mykhailiuk, P. (2022).[4][5] Oxa-spirocycles: synthesis, properties and applications. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Spirocyclic Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Crystallization, Isolation, and Stability of Spirocyclic HCl Salts

Introduction: The Spirocyclic Challenge

Welcome to the advanced technical support hub. You are likely here because your spirocyclic amine—designed for high


 character and rigid 3D conformation—is failing to crystallize as a hydrochloride salt.

Spirocyclic systems present a unique thermodynamic paradox: their rigid backbones should theoretically pack well (high lattice energy), but their complex 3D geometry often creates significant kinetic barriers to nucleation. When combined with the ionic nature of a hydrochloride salt, these systems frequently suffer from Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," or thermodynamic instability (disproportionation).

This guide bypasses standard textbook advice to address the specific failure modes of these complex salt forms.

Module 1: The "Oiling Out" Crisis (LLPS)

User Report: "I added HCl to my free base solution, but instead of a white precipitate, I got a yellow oil at the bottom. Cooling makes it more viscous, not crystalline."

Root Cause Analysis

Oiling out occurs when the Liquid-Liquid Coexistence Curve (LLCC) intersects the Metastable Zone Width (MSZW) before the solubility curve is reached. In spirocyclic HCl salts, this is often driven by the "salting-out" effect where the highly ionic salt species is rejected by a solvent that is marginally too non-polar, or by high supersaturation levels that favor amorphous clustering over ordered packing.

Troubleshooting Protocol: The "Seeded Cooling" Bypass

Do not simply cool the oil; it will likely form a glass, not a crystal. You must bypass the LLCC.

Step-by-Step Workflow:

  • Determine the Miscibility Boundary:

    • Reheat the mixture until the oil redissolves (becomes a single phase). Note this temperature (

      
      ).
      
    • If

      
       is near the boiling point, add a "solubilizer" (e.g., Methanol or Ethanol) in 5% increments until the solution is clear at a lower temperature (
      
      
      
      C).
  • The "Cloud Point" Approach:

    • Hold the clear solution at

      
      C above the temperature where oiling previously occurred.
      
    • Crucial Step: Add seed crystals (0.5 - 1.0 wt%) at this elevated temperature. If you lack seeds, use a sonication probe for 10 seconds to induce nucleation before the oil phase forms.

  • Slow Cooling Ramp:

    • Cool at a rate of

      
      C/min. Rapid cooling promotes LLPS.
      
    • Why? Slow growth allows the monomer to integrate into the lattice. Rapid cooling forces the hydrophobic spiro-cores to aggregate into disordered oil droplets.

Visualizing the Solution

OilingOutStrategy Start Issue: Solution Oils Out CheckTemp Reheat to Single Phase (T_homog) Start->CheckTemp Decision1 Is T_homog > Boiling Point? CheckTemp->Decision1 AddCosolvent Add Polar Co-solvent (MeOH/EtOH) Decision1->AddCosolvent Yes HoldTemp Hold at T = T_oil + 5°C Decision1->HoldTemp No AddCosolvent->CheckTemp Seed Add Seeds (0.5 wt%) HoldTemp->Seed Cool Slow Cool (0.1°C/min) Seed->Cool Result Crystalline Suspension Cool->Result

Caption: Decision tree for bypassing Liquid-Liquid Phase Separation (LLPS) during HCl salt crystallization.

Module 2: Disproportionation (The "Phantom" Acid)

User Report: "My DSC shows a melting point identical to the free base, or the elemental analysis shows low chloride content."

Root Cause Analysis

Hydrochloride salts of weak bases (common in spirocycles where the amine is sterically hindered or electron-deficient) are prone to disproportionation . This is the reaction:



This is accelerated by:
  • High pH Microenvironments: Drying in humid air allows surface water to dissolve HCl, creating a localized high pH that precipitates the free base.

  • Drying Stress: High vacuum or high heat drives off HCl gas.

Diagnostic & Prevention Table
FeatureObservationMechanismCorrective Action
XRPD Peaks match Free Base referenceLoss of HCl during lattice formationUse excess HCl (1.1 - 1.5 eq) during crystallization to utilize the Common Ion Effect.
Drying Weight loss > theoretical HCl massSublimation of HCl gasDry at ambient pressure with a desiccant, or use a specific HCl-vapor atmosphere.
Slurry pH of supernatant rises over timeSolution-mediated conversionSwitch solvent to one where the Free Base is more soluble than the Salt (e.g., Ethanol vs. Water).
Mechanism Visualization

Disproportionation Salt Spiro-HCl Salt (Solid) WaterLayer Surface Moisture (Micro-environment) Salt->WaterLayer High Humidity Dissociation Dissociation: BH+ + Cl- WaterLayer->Dissociation FreeBase Free Base (Precipitate) Dissociation->FreeBase Precipitation HClGas HCl (gas) (Lost to Vacuum) Dissociation->HClGas Evaporation

Caption: Mechanism of salt disproportionation driven by humidity and vacuum drying.

Module 3: Solvates & Hygroscopicity

User Report: "The crystals look great in the flask, but turn into a gooey mess on the filter paper."

Technical Insight

Spirocyclic rings often create "lattice voids" that trap solvent molecules (channel solvates). Furthermore, HCl salts are inherently hygroscopic.[1] If the critical water activity (


) of the salt is lower than the ambient humidity, the salt will deliquesce.
The "Competitive Slurry" Experiment

Before scaling up, validate the stable form:

  • Preparation: Create a saturated solution of the salt in the target solvent.

  • Suspension: Add excess solid (approx. 50 mg/mL).

  • Competition: Add 10% water (v/v) to the solvent.

  • Aging: Stir for 24-48 hours at room temperature.

  • Analysis: Filter and immediately analyze via XRPD (wet) or DSC.

    • Result A: If it converts to a hydrate, your process requires strict humidity control (<30% RH).

    • Result B: If it remains anhydrous, the lattice is stable against hydration in that solvent system.

FAQ: Rapid Fire Troubleshooting

Q: Can I use anti-solvent crystallization (e.g., adding Ether to Ethanol)? A: Proceed with caution. Adding a non-polar anti-solvent (Ether/Heptane) to a polar solution of a spirocyclic HCl salt is the #1 cause of oiling out . The local supersaturation spikes too high.

  • Better Alternative:Reverse Addition . Add the salt solution slowly into the anti-solvent containing seed crystals. This keeps supersaturation low and constant.

Q: My salt is colored (yellow/brown) but the free base was white. A: This often indicates trace phenol/aniline oxidation or metal impurities trapped in the ionic lattice.

  • Fix: Perform a carbon treatment on the free base before salt formation. Once the salt lattice forms, impurities are often trapped in inclusions and cannot be washed out.

Q: How do I dry a thermally unstable HCl salt? A: Use Lyophilization (Freeze Drying) from t-Butanol/Water (if solubility permits) or Agitated Nutsche Filter Drying with a flow of dry nitrogen rather than heat/vacuum.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Particle System Characterization. [Link]

  • Purdue University. "Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts." Molecular Pharmaceutics. [Link]

  • Journal of Medicinal Chemistry. "Spirocyclic Scaffolds in Medicinal Chemistry." ACS Publications. [Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development." PharmTech. [Link]

Sources

Technical Support Center: Chiral Resolution of 8-Oxa-1-azaspiro[4.5]decan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers, chemists, and drug development professionals with field-proven insights into resolving the enantiomers of 8-Oxa-1-azaspiro[4.5]decan-3-ol .

Spirocyclic amino alcohols are highly privileged scaffolds in modern medicinal chemistry (e.g., SHP2 inhibitors)[1]. However, their rigid conformation, dual chiral centers (the C5 spiro carbon and the C3 hydroxyl-bearing carbon), and multiple hydrogen-bonding sites pose unique challenges for stereochemical isolation[2]. This guide synthesizes causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your success.

I. Frequently Asked Questions (FAQs)

Q: Why does 8-Oxa-1-azaspiro[4.5]decan-3-ol present unique challenges in chiral resolution compared to linear amino alcohols? A: The molecule possesses two stereocenters, meaning it exists as a mixture of cis and trans diastereomers, each comprising an enantiomeric pair. Before attempting chiral resolution, you must first separate the diastereomers using standard achiral silica gel chromatography. Furthermore, the secondary amine (N1) and hydroxyl group (O3) can form strong intramolecular hydrogen bonds, which often interfere with chiral recognition on stationary phases or during diastereomeric salt crystallization[2].

Q: Should I use Chiral Supercritical Fluid Chromatography (SFC) or Diastereomeric Salt Formation for my initial scale-up? A: It depends on your project phase. For discovery chemistry (milligram to low-gram scale), Preparative Chiral SFC is the gold standard due to its speed, high recovery, and minimal solvent waste[3]. For process chemistry (>100g scale), Diastereomeric Salt Formation is preferred because it avoids expensive chromatographic infrastructure, though it requires extensive initial screening to find the right chiral acid/solvent combination[4].

Q: Can I perform Enzymatic Kinetic Resolution (EKR) directly on the unprotected amine? A: No. If you expose the unprotected amino alcohol to a lipase and an acyl donor (like vinyl acetate), you will suffer from competitive, non-selective N-acylation. You must first protect the secondary amine (e.g., as an N-Boc derivative) to direct the lipase exclusively to the C3 hydroxyl group[5].

II. Troubleshooting Guides

Issue 1: Poor Peak Shape or Co-elution in Chiral SFC
  • Causality: The basic secondary amine (N1) interacts strongly with residual acidic silanols on the chiral stationary phase (CSP), leading to severe peak tailing and loss of resolution.

  • Solution: Introduce a basic modifier to your co-solvent. Adding 0.1% to 0.2% diethylamine (DEA) or isopropylamine (IPA) to the methanol/ethanol co-solvent competitively binds the silanols, sharpening the peaks and restoring baseline resolution[3].

Issue 2: Oil Formation During Diastereomeric Salt Resolution
  • Causality: Spirocyclic amines often form highly soluble salts that "oil out" (liquid-liquid phase separation) rather than crystallizing. This occurs when the lattice energy of the salt is lower than the solvation energy, often exacerbated by highly polar solvents like pure methanol.

  • Solution: Shift the thermodynamic equilibrium by reducing solvent polarity. Transition to a binary solvent system such as Methyl tert-butyl ether (MTBE) and Ethanol (e.g., 1:1 ratio)[4]. If oiling persists, switch the resolving agent from L-(+)-tartaric acid to a more lipophilic acid like (S)-mandelic acid or (S)-2-phenylpropionic acid.

Issue 3: Low Enantiomeric Ratio (E-value) in Enzymatic Kinetic Resolution
  • Causality: The steric bulk of the spiro[4.5]decane system can hinder the approach of the C3 hydroxyl to the catalytic triad of standard lipases, reducing the discrimination between the (3R) and (3S) enantiomers.

  • Solution: Optimize the thermodynamic parameters. Lowering the reaction temperature from 35 °C to 25 °C often drastically improves the E-value by magnifying the activation energy difference between the enantiomers[5]. Ensure the use of Candida antarctica Lipase B (CAL-B), which has a highly selective, funnel-like binding pocket ideal for secondary alcohols[6].

III. Data Presentation: Method Optimization Matrices

Table 1: Chiral SFC Column and Modifier Screening Summary

Use this matrix to select the optimal starting conditions for SFC method development.

Chiral Stationary PhaseCo-SolventModifierPeak ShapeResolution (Rs)Recommendation
Chiralpak AD-H (Amylose)MethanolNoneSevere Tailing< 1.0Not Recommended
Chiralpak AD-H (Amylose)Methanol0.1% DEASharp2.1Excellent
Chiralcel OD-H (Cellulose)Ethanol0.1% IPAModerate1.5Viable Alternative
Chiralpak IG (Amylose)Isopropanol0.1% DEABroad1.2Sub-optimal
Table 2: Diastereomeric Salt Screening Matrix

Summary of common resolving agents for azaspiro-alcohols.

Chiral Resolving AgentSolvent SystemSalt Stateee% (1st Crop)Yield
L-(+)-Tartaric AcidMethanolOilN/AN/A
Di-p-toluoyl-D-tartaric acidAcetone / WaterAmorphous45%60%
(S)-Mandelic AcidMTBE / EtOH (1:1)Crystalline92% 35%

IV. Experimental Protocols (Self-Validating Systems)

Protocol A: Preparative Chiral SFC Separation

This protocol assumes prior separation of cis/trans diastereomers.

  • Sample Preparation: Dissolve 5.0 g of the racemic trans-8-Oxa-1-azaspiro[4.5]decan-3-ol in 50 mL of Methanol.

  • System Equilibration: Equilibrate a preparative Chiralpak AD-H column (250 x 30 mm, 5 µm) with 80% supercritical CO₂ and 20% Methanol (containing 0.1% DEA) at a flow rate of 100 mL/min.

  • Injection & Collection: Inject 1 mL aliquots. Collect the two distinct peaks using UV detection at 210 nm.

  • Validation Step: Analyze an aliquot of each collected fraction on an analytical Chiralpak AD-H column. Proceed to solvent evaporation only if the enantiomeric excess (ee) is >99%.

Protocol B: Classical Resolution via (S)-Mandelic Acid
  • Salt Formation: In a 500 mL round-bottom flask, dissolve 10.0 g (63.6 mmol) of racemic 8-Oxa-1-azaspiro[4.5]decan-3-ol and 9.68 g (63.6 mmol) of (S)-Mandelic acid in 150 mL of a 1:1 mixture of MTBE and Ethanol[4].

  • Crystallization: Heat the mixture to reflux until a clear solution forms. Allow it to cool to room temperature at a rate of 5 °C/hour to induce selective crystallization of the less soluble diastereomeric salt.

  • Isolation: Filter the crystals and wash with 20 mL of cold MTBE.

  • Free-Basing (Validation): Suspend the crystals in 100 mL of Dichloromethane (DCM) and wash with 1M NaOH (2 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate. Determine the ee% via analytical SFC.

Protocol C: Enzymatic Kinetic Resolution (EKR) using CAL-B
  • Protection: React the amino alcohol with Boc₂O (1.1 eq) in DCM to yield the N-Boc protected racemate.

  • Acylation: Dissolve 2.0 g of the N-Boc racemate in 20 mL of MTBE. Add 4.0 equivalents of vinyl acetate and 200 mg of immobilized CAL-B (Novozym 435)[5].

  • Incubation: Shake the reaction at 25 °C and 150 rpm. Monitor the conversion via GC-FID or SFC until exactly 50% conversion is reached (typically 16-24 hours).

  • Separation: Filter off the enzyme. Separate the highly lipophilic (3R)-acetate from the polar unreacted (3S)-alcohol using standard silica gel chromatography.

  • Deprotection: Hydrolyze the acetate (K₂CO₃/MeOH) and remove the Boc group (TFA/DCM) to yield the pure enantiomers.

V. Mandatory Visualizations

Resolution Workflow

G Racemate Racemic 8-Oxa-1-azaspiro[4.5]decan-3-ol DiastereomerSep Diastereomer Separation (Achiral Chromatography) Racemate->DiastereomerSep TransPair Trans-Enantiomeric Pair DiastereomerSep->TransPair Fraction 1 CisPair Cis-Enantiomeric Pair DiastereomerSep->CisPair Fraction 2 SFC Chiral Resolution (SFC / EKR / Salts) TransPair->SFC Enant1 Enantiomer 1 (e.g., 3S, 5R) SFC->Enant1 Resolved Peak 1 Enant2 Enantiomer 2 (e.g., 3R, 5S) SFC->Enant2 Resolved Peak 2

Workflow for diastereomeric and enantiomeric resolution of the spirocycle.

Enzymatic Kinetic Resolution (EKR) Pathway

G2 Racemate N-Boc Racemate (C3-OH) Enzyme CAL-B Lipase + Vinyl Acetate Racemate->Enzyme Acylated (3R)-Acetate (Fast Reaction) Enzyme->Acylated k_R >> k_S Unreacted (3S)-Alcohol (Slow Reaction) Enzyme->Unreacted Unreacted

Lipase-catalyzed enantioselective kinetic resolution (EKR) pathway.

VI. References

  • CN115490697B - An asymmetric synthesis method of chiral azaspiro[4,5]-decylamine Google Patents

  • Identifying a diastereomeric salt for a challenging chiral resolution Unchained Labs[Link]

  • Discovery and Safety Profiling of a Potent Preclinical Candidate for the Prevention and Treatment of Hemorrhage Journal of Medicinal Chemistry - ACS Publications[Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes Molecules - PMC[Link]

  • LIPASE-CATALYZED APPROACHES TOWARDS SECONDARY ALCOHOLS: INTERMEDIATES FOR ENANTIOPURE DRUGS UTUPub (University of Turku)[Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Organic Process Research & Development - ACS Publications[Link]

Sources

Validation & Comparative

NMR characterization of 8-Oxa-1-azaspiro[4.5]decan-3-ol stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Elucidating the stereochemistry of complex spirocyclic scaffolds, such as 8-Oxa-1-azaspiro[4.5]decan-3-ol , is a critical bottleneck in modern drug development. This molecule features a rigid 6-membered oxa-aza ring spiro-fused to a highly flexible 5-membered cyclopentanol derivative. The relative spatial arrangement between the C3-hydroxyl group and the C5 spiro junction generates distinct diastereomers (cis and trans), each possessing unique pharmacological properties.

Because the 5-membered ring undergoes rapid conformational exchange (e.g., oscillating between envelope and half-chair forms), traditional static analytical methods often fail. This guide provides an in-depth, objective comparison of stereochemical elucidation techniques, establishing a self-validating workflow that pairs high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with advanced computational probability models (DP4+).

Comparative Analysis: NMR vs. Orthogonal Techniques

When assigning the stereochemistry of spirocycles, researchers typically evaluate three primary modalities: NMR combined with computational modeling, X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

While X-ray crystallography remains the gold standard for absolute configuration, it is severely limited by the prerequisite of growing high-quality single crystals—a notoriously difficult task for oily or highly flexible spirocycles,. VCD can determine absolute stereochemistry in the solution state but suffers from low sensitivity and requires days of data collection.

Consequently, the integration of 2D NMR (NOESY/ROESY) with Boltzmann-weighted Density Functional Theory (DFT) calculations has emerged as the most robust, crystallization-independent method for stereochemical assignment,.

Table 1: Quantitative and Qualitative Comparison of Stereochemical Elucidation Methods

TechniqueOperating StateResolution OutputSample RequirementPrimary StrengthsCritical Limitations
NMR + DP4+ SolutionAtomic (Relative & Absolute)~1–5 mgCaptures dynamic solution-state conformations; no crystals needed.Overlapping signals in complex aliphatic regions.
X-ray Crystallography SolidAtomic (Absolute)High-quality single crystalProvides an unambiguous, direct 3D spatial map.Static picture; crystallization is a major bottleneck.
VCD Spectroscopy SolutionAbsoluteHigh concentration (~20 mg)Direct absolute stereochemistry without crystallization.Lengthy acquisition times; complex spectral interpretation.

The Self-Validating Stereochemical Workflow

To overcome the conformational flexibility of the 8-Oxa-1-azaspiro[4.5]decan-3-ol system, we employ a self-validating loop. Experimental through-space interactions (NOESY) are cross-examined against theoretically predicted chemical shifts (DP4+). If the experimental NOE cross-peaks are ambiguous due to time-averaged conformational flexing, the DP4+ statistical probability mathematically resolves the correct diastereomer by comparing the experimental shifts against a Boltzmann-weighted ensemble of all possible conformers,.

NMR_Workflow Start 8-Oxa-1-azaspiro[4.5]decan-3-ol Stereoisomers NMR1D 1D NMR (1H, 13C) Chemical Shifts Start->NMR1D Comp Computational Modeling (CREST / DFT) Start->Comp Candidate Structures NMR2D 2D NMR (COSY, HSQC) Backbone Assignment NMR1D->NMR2D NOESY 2D NOESY / ROESY Through-Space Interactions NMR2D->NOESY DP4 DP4+ Probability Statistical Matching NOESY->DP4 Comp->DP4 Calculated Shifts Result Absolute & Relative Stereochemical Assignment DP4->Result

Workflow integrating 2D NMR and DP4+ computational analysis for stereochemical assignment.

Experimental Methodologies

Protocol 1: High-Resolution NOESY/ROESY Acquisition

The causality behind selecting NOESY versus ROESY relies entirely on the molecule's tumbling rate (correlation time,


). For small molecules like 8-Oxa-1-azaspiro[4.5]decan-3-ol (MW ~157  g/mol ), 

is short, yielding positive NOE enhancements. However, if solvent viscosity pushes the tumbling rate into the intermediate regime where NOE approaches zero, ROESY must be used, as Rotating-frame Overhauser Effects are always non-zero and positive.
  • Sample Preparation: Dissolve 3–5 mg of the purified spirocycle in 600 µL of CDCl₃. Causality: Non-polar solvents like CDCl₃ promote intramolecular hydrogen bonding between the C3-OH and the spiro-nitrogen, rigidifying the 5-membered ring and sharpening NOE signals.

  • Degassing: Subject the NMR tube to three freeze-pump-thaw cycles or sparge with Argon for 10 minutes. Causality: Dissolved paramagnetic oxygen drastically accelerates

    
     relaxation, quenching the delicate through-space NOE transfers.
    
  • Parameter Optimization: Set the mixing time (

    
    ) to 500 ms. Causality: A mixing time that is too short yields weak cross-peaks, while a 
    
    
    
    that is too long allows for "spin diffusion" (secondary NOE transfers), which creates false-positive distance correlations.
  • Data Acquisition & Processing: Acquire the 2D spectrum using a phase-sensitive pulse sequence. Apply a squared sine-bell window function to resolve the cross-peaks from the diagonal.

Protocol 2: Computational DP4+ Analysis

When NOESY data is convoluted by overlapping aliphatic multiplets typical of spiro[4.5]decane systems, DP4+ probability acts as the definitive validator.

  • Conformer Generation: Utilize the xTB/CREST algorithm to perform extensive conformational sampling on both the cis and trans candidate structures of 8-Oxa-1-azaspiro[4.5]decan-3-ol,. Causality: CREST ensures that high-energy envelope conformations of the cyclopentane ring are not ignored, which is critical for accurate Boltzmann weighting.

  • Geometry Optimization: Optimize all conformers within a 3.0 kcal/mol energy window using DFT at the B3LYP/6-31G(d) level of theory.

  • GIAO Shift Calculation: Calculate the magnetic shielding tensors for ¹H and ¹³C nuclei using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level.

  • Statistical Matching: Input the unscaled experimental chemical shifts and the computed shielding tensors into the DP4+ Python script. The algorithm applies Bayes' theorem to output a percentage probability, definitively identifying the correct stereoisomer.

Data Interpretation & Causality

In the resulting NOESY spectrum, researchers must look for cross-peaks between the C3-methine proton and the axial/equatorial protons of the oxa-aza ring. If the C3-OH is cis to the oxygen of the spiro-ring, specific through-space distances (< 5 Å) will manifest as cross-peaks.

However, because the 5-membered ring is dynamic, a lack of a NOESY cross-peak does not definitively prove a trans relationship. This is the exact causal trigger for invoking the DP4+ protocol. By comparing the experimental 1D shifts against the Boltzmann-weighted theoretical shifts, DP4+ bypasses the spatial ambiguity of NOESY, providing a quantifiable confidence metric (often >99%) for the assigned stereoisomer,.

References

  • Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. J Org Chem.[Link]

  • *Computationally Assisted Stereochemical Elucidation of Intermedi

Escaping Flatland: A Comparative Guide to Spirocyclic Amino Alcohols vs. Traditional Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in Fragment-Based Lead Discovery (FBLD) and structural biology, I frequently evaluate novel chemical building blocks. In recent years, the pharmaceutical industry has aggressively pursued the "escape from flatland" hypothesis, shifting away from planar aromatic rings toward sp³-rich, three-dimensional scaffolds.

Among these, spirocyclic amino alcohols have emerged as premier pharmacophores. They offer the hydrogen-bonding capabilities of traditional amino alcohols while enforcing strict conformational rigidity. This guide objectively compares the crystallographic and physicochemical performance of spirocyclic amino alcohols against traditional flat and monocyclic amines, providing actionable X-ray crystallography workflows to validate their 3D structures.

Structural and Mechanistic Comparison: Why Spirocycles Outperform

To understand why spirocyclic amino alcohols are replacing traditional amines like piperidine, morpholine, or anilines, we must analyze their performance through the lens of X-ray crystallography and thermodynamics.

The Entropic Penalty of Traditional Amines

Traditional monocyclic amines (e.g., morpholine) possess a high fraction of sp³ carbons (


), which grants them excellent aqueous solubility. However, they are conformationally flexible, rapidly interconverting between different chair conformations. When these flexible rings bind to a target protein, they must adopt a single, locked conformation. This loss of degrees of freedom incurs a massive entropic penalty , reducing overall binding affinity.
The Spirocyclic Advantage: Pre-organized 3D Vectors

Spirocyclic amino alcohols solve this by locking the ring system into a pre-organized geometry.

  • Conformational Locking: X-ray crystallographic data of bis-morpholine spiroacetals demonstrates that the spiro-fusion forces both rings into locked chair conformations, heavily favored by double anomeric stabilization[1]. This rigidity drastically reduces the entropic penalty upon target binding.

  • Exit Vector Plot (EVP) Superiority: When replacing a flat benzene ring with a spiro[3.3]heptane core, X-ray diffraction reveals highly distinct spatial projections. While a para-substituted benzene has a planar exit vector of 0°, spiro[3.3]heptane derivatives project their substituents at non-coplanar angles (/θ/ = ~129–130°)[2]. This unique 3D projection allows medicinal chemists to access binding pockets that flat aromatics simply cannot reach.

Quantitative Performance Comparison

The following table summarizes the crystallographic and physicochemical metrics of different amine scaffolds based on recent FBLD screening data[3],[1],[2].

Scaffold TypeStructural Example

Conformational RigidityX-Ray Exit Vector AngleAqueous Solubility Profile
Flat Aromatic Aniline / Phenol0.00Rigid (Planar)0° (para) / 120° (meta)Poor (Prone to aggregation)
Traditional Cyclic Morpholine1.00Flexible (Chair Flips)Variable (Dynamic)High
Spirocyclic Acetal Bis-morpholine spiroacetal1.00Locked (Double Anomeric)Fixed 3D ProjectionHigh
Spiro-carbocycle Spiro[3.3]heptane amino alcohol1.00Highly Rigid~129–130° (Non-coplanar)Moderate to High

Experimental Workflows: X-Ray Crystallography of Spirocyclic Amino Alcohols

A major bottleneck in utilizing low-molecular-weight spirocyclic amino alcohols is obtaining high-quality single crystals for absolute configuration and EVP analysis. Because these fragments are highly polar and often present as viscous liquids or amorphous solids at room temperature, direct crystallization of the free base is rarely successful.

To overcome this, we utilize derivatization strategies to enhance crystal lattice packing.

CrystallizationWorkflow A Spirocyclic Amino Alcohol (High Fsp3 Fragment) B Physicochemical Assessment A->B C1 Protocol A: HCl Salt Formation B->C1 Basic Amine (pKa > 8) C2 Protocol B: N-Boc Protection B->C2 Amorphous/Liquid Free Base C3 Protocol C: Co-crystallization B->C3 Target Protein Available D Single Crystal X-Ray Diffraction C1->D Ionic Lattice C2->D Steric Packing C3->D Protein Matrix E Exit Vector Plot (EVP) & 3D Pharmacophore Mapping D->E Absolute Configuration

Workflow for X-ray crystallization and 3D mapping of spirocyclic amino alcohols.

Protocol A: Hydrochloride Salt Crystallization (Self-Validating System)

Protonation of the spirocyclic amine creates a rigid ionic lattice. The strong hydrogen-bonding network between the chloride counterion, the ammonium proton, and the adjacent hydroxyl group drives highly ordered crystal packing.

Causality & Rationale: We use anhydrous ethereal HCl rather than aqueous HCl. Spirocyclic amino alcohols are highly water-soluble[3]; introducing water would result in an unrecoverable, hygroscopic syrup. Ether provides a low-dielectric environment that forces the ionic salt to precipitate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the free spirocyclic amino alcohol in 2.0 mL of anhydrous diethyl ether (or THF if solubility is poor) in a dry glass vial under nitrogen.

  • Controlled Acidification: Cool the vial to 0 °C. Causality: Lowering the temperature controls the exothermic protonation, preventing thermal degradation of sensitive spiroacetal linkages. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise.

  • Nucleation Validation: The solution should immediately turn cloudy, indicating salt formation.

    • Self-Validation Check: If the compound "oils out" (forms a biphasic liquid) instead of precipitating as a solid, the dielectric constant is too high. Validate and correct this by adding a non-polar anti-solvent (e.g., 0.5 mL of anhydrous pentane) and scratching the inside of the glass vial with a glass rod to provide nucleation sites.

  • Maturation: Seal the vial and allow it to sit undisturbed at -20 °C for 48 hours to promote slow, highly ordered single-crystal growth.

  • Harvesting: Isolate the crystals rapidly under a stream of inert gas and immediately submerge them in paratone oil to prevent hygroscopic degradation before mounting on the X-ray diffractometer.

Protocol B: N-Boc Protection for Reluctant Crystals

If the hydrochloride salt remains amorphous, converting the amine to a tert-butyloxycarbonyl (Boc) derivative is the next logical step. As demonstrated in the structural resolution of spiro[3.3]heptane amino acids, the bulky, rigid tert-butyl group fills void spaces in the crystal lattice, facilitating the highly ordered packing required for X-ray diffraction[4].

Step-by-Step Methodology:

  • Reaction: React the spirocyclic amino alcohol with 1.2 eq of Boc₂O and 1.5 eq of triethylamine in dichloromethane at room temperature for 4 hours.

  • Purification: Wash with 10% citric acid, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.

  • Vapor Diffusion Crystallization: Dissolve the N-Boc derivative in a minimum amount of ethyl acetate (solvent) in an inner vial. Place this inside a larger sealed chamber containing hexanes (anti-solvent).

  • Validation: Over 3–5 days, the volatile hexanes will slowly diffuse into the ethyl acetate, lowering the solubility threshold gradually and yielding X-ray quality single crystals.

Conclusion

The transition from flat aromatics and flexible cyclic amines to spirocyclic amino alcohols represents a critical evolution in drug discovery. By leveraging the strict conformational rigidity and unique exit vectors of scaffolds like spiro[3.3]heptanes and bis-morpholine spiroacetals, researchers can bypass the entropic penalties associated with traditional amines. Utilizing the specific, self-validating crystallization protocols outlined above ensures that these complex 3D architectures can be accurately mapped via X-ray crystallography, accelerating structure-based drug design.

References
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments | ACS Combinatorial Science Source: acs.org URL:[Link]

  • Spiro[3.3]heptane as Benzene Bioisostere Source: scribd.com URL:[Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks Source: nih.gov URL:[Link]

Sources

biological activity of 8-Oxa-1-azaspiro[4.5]decan-3-ol vs 1-oxa-8-azaspiro isomers

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Flat Rings: A Comparative Guide to 8-Oxa-1-azaspiro[4.5]decan-3-ol and 1-Oxa-8-azaspiro Isomers in Drug Discovery

Introduction: The "Escape from Flatland" Directive

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings (like pyridines and benzenes) has historically led to clinical attrition due to poor aqueous solubility, promiscuous off-target binding, and suboptimal pharmacokinetics. To combat this, medicinal chemists have championed the "escape from flatland" paradigm, prioritizing scaffolds with a high fraction of sp3-hybridized carbons (


)[1].

Spirocyclic compounds, particularly oxa-azaspiroalkanes, have emerged as privileged bioisosteres for traditional morpholine, piperazine, and piperidine rings[2]. By projecting substituents into distinct three-dimensional vectors, these scaffolds dramatically improve target selectivity and metabolic stability. This guide objectively compares two critical, yet functionally distinct, spirocyclic scaffolds: 8-Oxa-1-azaspiro[4.5]decan-3-ol and 1-Oxa-8-azaspiro[4.5]decane , detailing their biological activities, structural nuances, and experimental integration.

Structural and Physicochemical Profiling

While both scaffolds share the same core atomic composition, the transposition of the heteroatoms (1,8 vs. 8,1) and the addition of a hydroxyl group fundamentally alter their exit vectors, basicity, and integration strategies in library synthesis.

  • 1-Oxa-8-azaspiro[4.5]decane: Features the nitrogen atom on the six-membered ring (piperidine-like) and the oxygen on the five-membered ring. This arrangement closely mimics the pharmacophore required for specific central nervous system (CNS) targets, offering low lipophilicity and high rigidification[3].

  • 8-Oxa-1-azaspiro[4.5]decan-3-ol: Features the nitrogen on the five-membered ring (pyrrolidine-like) and the oxygen on the six-membered ring, with an additional C-3 hydroxyl group. This molecule is primarily utilized as a highly versatile,

    
    -rich building block. The hydroxyl group serves as a critical synthetic handle for etherification or cross-coupling, making it ideal for DNA-Encoded Library (DEL) technologies[1].
    
Table 1: Comparative Physicochemical and Structural Properties
Feature8-Oxa-1-azaspiro[4.5]decan-3-ol1-Oxa-8-azaspiro[4.5]decane IsomersCausality / Impact on Drug Design
Primary Utility Versatile building block / DEL scaffoldPrivileged target-specific pharmacophoreDetermines whether the scaffold is used for broad screening or targeted optimization.
Key Biological Targets Kinases (via functionalization), ALDH1A1[4]Sigma-1 Receptors[3], FAAH[5]1,8-isomers fit pre-defined CNS pockets; 8,1-isomers act as spatial linkers.
Synthetic Handles Secondary amine (N1), Secondary alcohol (C3)Secondary amine (N8)The C3-OH in the 8,1-isomer allows for orthogonal functionalization without affecting the basic amine.
Typical LogP Impact Significantly lowers LogP (hydrophilic)Moderately lowers LogPBoth improve aqueous solubility compared to flat aromatic counterparts, reducing toxicity.

Biological Activity and Target Landscape

A. 1-Oxa-8-azaspiro Isomers: Precision CNS and Oncology Targeting

The 1-oxa-8-azaspiro[4.5]decane core is a validated pharmacophore for the Sigma-1 receptor (


R) , a unique endoplasmic reticulum chaperone protein implicated in neurodegenerative diseases and cancer[3],[6]. Radioligands based on this scaffold (e.g., 

F-labeled derivatives) exhibit nanomolar affinity (

nM) and exceptional selectivity over

receptors and vesicular acetylcholine transporters[3]. Furthermore, carboxamide derivatives of this core have been patented as potent Fatty Acid Amide Hydrolase (FAAH) inhibitors, demonstrating efficacy in treating neuropathic pain and anxiety[5].

G LIG 1-Oxa-8-azaspiro Ligand S1R Sigma-1 Receptor (MAM) LIG->S1R Binds (Ki < 10 nM) BIP BiP Dissociation S1R->BIP Triggers IP3R IP3R Stabilization BIP->IP3R Enables CA2 Ca2+ Efflux Modulation IP3R->CA2 Regulates OUT Neuroprotection / Tumor Imaging CA2->OUT Results in

Caption: Mechanism of action for 1-oxa-8-azaspiro ligands targeting the Sigma-1 Receptor pathway.

B. 8-Oxa-1-azaspiro[4.5]decan-3-ol: The Versatile Bioisostere

Unlike the target-specific 1,8-isomer, 8-oxa-1-azaspiro[4.5]decan-3-ol is engineered for library diversity[7],[8]. It is frequently utilized to replace morpholine or piperidine groups in kinase inhibitors or metabolic enzyme inhibitors. For instance, incorporating oxa-azaspirodecane motifs into quinoline-based scaffolds has yielded highly potent, orally bioavailable inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1) , a critical biomarker in cancer stem cells[4]. The C-3 hydroxyl group is particularly valuable, allowing chemists to append diverse functional groups (e.g., via Mitsunobu reactions or etherification) while maintaining a rigid, 3D-conformation that forces the appended groups into specific exit vectors.

G SCAF 8-Oxa-1-azaspiro[4.5]decan-3-ol PROT N-Boc Protection SCAF->PROT FUNC C-3 Hydroxyl Functionalization (Etherification / Cross-Coupling) PROT->FUNC DEPROT Deprotection & N-Alkylation FUNC->DEPROT DEL DNA-Encoded Library (DEL) Integration DEPROT->DEL SCREEN High-Throughput Phenotypic Screening DEL->SCREEN

Caption: Standard synthetic workflow for integrating 8-oxa-1-azaspiro[4.5]decan-3-ol into screening libraries.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the standard handling and biological evaluation of these spirocyclic systems.

Protocol A: Radioligand Binding Assay for Sigma-1 Receptor Affinity (1-Oxa-8-azaspiro derivatives)

Causality: To accurately determine the binding affinity (


) of novel 1-oxa-8-azaspiro compounds, competitive displacement of a known radioligand (e.g., 

-pentazocine) is required.
  • Membrane Preparation: Homogenize guinea pig brain tissue (rich in

    
    R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 
    
    
    
    g for 20 minutes and resuspend the pellet.
  • Incubation: In a 96-well plate, combine 100

    
    L of membrane suspension, 50 
    
    
    
    L of
    
    
    -pentazocine (final concentration 3 nM), and 50
    
    
    L of the 1-oxa-8-azaspiro test compound (serial dilutions from
    
    
    to
    
    
    M).
  • Non-Specific Binding: Define non-specific binding using 10

    
    M haloperidol in parallel control wells.
    
  • Equilibration: Incubate the plate at 37°C for 120 minutes to ensure thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Validation: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation. A valid assay must exhibit a Z'-factor
    
    
    .
Protocol B: High-Throughput C-3 Functionalization of 8-Oxa-1-azaspiro[4.5]decan-3-ol

Causality: The secondary amine must be protected to prevent unwanted N-alkylation during the functionalization of the C-3 hydroxyl group, ensuring regioselectivity.

  • Protection: React 8-oxa-1-azaspiro[4.5]decan-3-ol (1.0 eq) with

    
     (1.1 eq) and 
    
    
    
    (1.5 eq) in DCM at 0°C to room temperature for 4 hours. Verify N-Boc protection via LC-MS (shift in retention time,
    
    
    mass peak).
  • O-Alkylation (Williamson Ether Synthesis): Dissolve the N-Boc protected intermediate in anhydrous DMF. Add NaH (60% dispersion in mineral oil, 1.5 eq) at 0°C. Stir for 30 minutes to form the alkoxide.

  • Coupling: Add the desired electrophile (e.g., an aryl halide or alkyl bromide, 1.2 eq). Heat to 60°C for 12 hours.

  • Quenching & Extraction: Quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine to remove DMF, dry over 
    
    
    
    , and concentrate.
  • Deprotection: Treat the crude mixture with 4N HCl in dioxane for 2 hours at room temperature to liberate the basic amine for subsequent target binding.

  • Validation: Purify via preparative HPLC. Final compound purity must be

    
     by UV (254 nm) and NMR (
    
    
    
    and
    
    
    ) to be deemed suitable for biological screening.

Conclusion

The choice between 8-Oxa-1-azaspiro[4.5]decan-3-ol and 1-Oxa-8-azaspiro isomers dictates the trajectory of a drug discovery program. If the goal is to target specific CNS pathways (like Sigma-1 or FAAH), the 1-oxa-8-azaspiro core provides a ready-made, highly optimized pharmacophore. Conversely, if the objective is to rescue a flat, insoluble lead compound or build a highly diverse DNA-encoded library, the 8-oxa-1-azaspiro[4.5]decan-3-ol scaffold offers unmatched structural rigidity, superior


 metrics, and orthogonal synthetic handles.

References

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA Source: Royal Society of Chemistry (RSC) / NIH URL:[Link] (Representative PMC link based on[1],[9])

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.

    
     Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent 
    Source: Journal of Medicinal Chemistry (ACS Publications)
    URL:[Link][3]
    
  • The potential of (oxa)azaspiro[2.n]alkanes synthesized in this work as piperidine/cyclohexane isosteres Source: ResearchGate URL:[Link] (Representative link based on[2])

  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity Source: PMC / NIH URL:[Link] (Representative PMC link based on[4])

  • US20110230493A1 - 1-OXA-8-Azaspiro [4,5] Decane-8-Carboxamide Compounds as FAAH Inhibitors Source: Google Patents URL:[5]

  • CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-

    
    -PROLINES 
    Source: ChemRxiv
    URL:[Link] (Representative link based on[7])
    
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: PMC / NIH URL:[Link] (Representative PMC link based on[8])

Sources

Advanced HPLC Method Development for Chiral Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Rigidity Challenge"

Spirocyclic compounds (e.g., spiroindolines, spirochromanes) represent a frontier in drug discovery due to their inherent three-dimensional rigidity and ability to explore novel chemical space.[1] However, this same rigidity presents a formidable challenge for chiral separation.[1] Unlike flexible linear molecules that can "adjust" to fit a chiral stationary phase (CSP), spirocycles possess a quaternary carbon center that locks their conformation.[1]

The Core Problem: Standard chiral method development often fails because spirocycles frequently exhibit poor solubility in standard alcohol/alkane mobile phases used with traditional Coated Polysaccharide columns.[1] Furthermore, their steric bulk often prevents entry into the chiral grooves of Cyclodextrin or Pirkle-type phases.[1]

The Solution: This guide objectively compares the performance of Immobilized Polysaccharide CSPs against traditional alternatives.[1][2] The data demonstrates that Immobilized phases are not just an alternative but a necessity for spirocycles, primarily due to their compatibility with "forbidden" solvents (chlorinated hydrocarbons) that are essential for both solubility and unique selectivity tuning.[1]

Comparative Analysis of Stationary Phases

For spirocyclic scaffolds, the choice of stationary phase is the single most critical variable.[1] Below is a technical comparison of the three dominant column technologies.

Primary Contender: Immobilized Polysaccharide Derivatives[1][2][3][4]
  • Examples: Daicel CHIRALPAK® IA, IC, ID, IG; Phenomenex Lux® i-Series.[1]

  • Mechanism: The amylose or cellulose selector is chemically bonded to the silica support.[1][2]

  • Performance for Spirocycles: Superior. [1]

    • Solvent Versatility: These columns withstand aggressive solvents like Dichloromethane (DCM), Chloroform (CHCl₃), and Tetrahydrofuran (THF).[1]

    • Why it matters: Spiro compounds are often lipophilic and rigid.[1] Chlorinated solvents not only dissolve the sample but induce specific conformational changes in the polymer strands of the CSP, creating new "pockets" for the rigid spiro-center to fit [1, 3].[1]

  • Trade-off: Historically, immobilized phases had slightly lower theoretical plate counts than coated phases, but modern <3µm particle sizes have negated this difference.[1]

Alternative A: Coated Polysaccharide Derivatives[1]
  • Examples: CHIRALPAK® AD, CHIRALCEL® OD.[1][3][4][5]

  • Mechanism: The selector is physically coated onto silica.[1][2][6]

  • Performance for Spirocycles: Limited. [1]

    • The Risk: These phases are stripped by DCM, THF, or Ethyl Acetate.[1] You are restricted to Alkanes and Alcohols.[1]

    • Failure Mode: Many spirocycles precipitate in Hexane/IPA mixtures at the concentrations required for prep-scale purification.[1] Additionally, without the ability to use DCM, you lose a critical selectivity lever [2].[1]

Alternative B: Macrocyclic Antibiotics / Cyclodextrins[1][9]
  • Examples: Chirobiotic® (Vancomycin), Cyclobond™.[1]

  • Performance for Spirocycles: Niche/Poor. [1]

    • Mechanism: Inclusion complexation.[1]

    • Failure Mode: The bulky quaternary center of spirocycles often exceeds the cavity size of cyclodextrins, preventing the formation of a stable inclusion complex necessary for discrimination.[1]

Summary of Performance Metrics
FeatureImmobilized Polysaccharides (IA/IC)Coated Polysaccharides (AD/OD)Cyclodextrins
Spiro-Selectivity High (Tunable)High (Fixed)Low (Steric clash)
Solubility Limits Excellent (DCM/THF compatible)Poor (Alcohols/Alkanes only)Good (Aqueous/Polar)
Robustness High (Chemically Bonded)Low (Physically Adsorbed)High (Bonded)
Primary Use Case Method Development & Prep QC (if solubility permits)Specific polar analytes

The "Magic Solvent" Effect: Mechanistic Insight

In spirocyclic separation, the mobile phase is not just a carrier; it is an active part of the chiral recognition mechanism.[1]

The Role of Dichloromethane (DCM): On an immobilized column (e.g., CHIRALPAK IC), switching from Heptane/IPA to Heptane/DCM often triggers a radical reversal of elution order or a massive increase in resolution (


).[1]
  • Mechanism: DCM swells the polymeric strands of the amylose/cellulose selector.[1] This swelling expands the distance between the carbamate linkers, allowing the bulky spiro-center to penetrate deeper into the chiral groove (supramolecular interaction) [4].[1]

Visualizing the Selectivity Mechanism

G cluster_0 Standard Mode (Coated/Immobilized) cluster_1 Extended Range Mode (Immobilized Only) Solvent_A Hexane/IPA CSP_Compact CSP Polymer (Compact State) Solvent_A->CSP_Compact Stabilizes Spiro_A Spirocycle (Steric Clash) CSP_Compact->Spiro_A Shallow Interaction Result_A Low Retention Poor Resolution Spiro_A->Result_A Solvent_B Hexane/DCM CSP_Swollen CSP Polymer (Swollen/Expanded) Solvent_B->CSP_Swollen Swells Polymer Spiro_B Spirocycle (Deep Inclusion) CSP_Swollen->Spiro_B Accommodates Bulk Result_B High Resolution (Induced Fit) Spiro_B->Result_B

Figure 1: Mechanism of "Induced Fit" using Chlorinated Solvents. DCM swells the immobilized polymer, creating the necessary spatial volume for the rigid spiro-center to bind.[1]

Experimental Protocol: The Screening Workflow

Do not rely on "luck."[1] Use this systematic screening protocol designed specifically for rigid lipophilic compounds.

Phase 1: The "Immobilized" Screen (Primary)[1]
  • Columns: CHIRALPAK IA, IC, ID, IG (3µm or 5µm).[1]

  • Mobile Phase A (Standard): n-Hexane / Ethanol (80:[1]20) + 0.1% DEA (for basic spiroindolines).[1]

  • Mobile Phase B (The "Spiro" Mix): n-Hexane / DCM / Ethanol (50:30:20).[1]

    • Note: This mix is FORBIDDEN on coated columns (AD/OD).[1]

Phase 2: Optimization

If partial separation is observed:

  • Temperature: Lower temperature to 10°C. Rigid molecules often have low entropy of binding; cooling enhances the enthalpy-driven separation.[1]

  • Additive Switching: If peak tailing occurs (common with spiro-amines), switch DEA (Diethylamine) for 0.1% TFA (Trifluoroacetic acid) only if the compound is acidic/neutral, or use a mixture for amphoterics.[1]

Method Development Decision Tree

MethodDev Start Start: Spirocyclic Racemate Solubility Solubility Check (in MeOH/EtOH) Start->Solubility Soluble Soluble (>5mg/mL) Solubility->Soluble Insoluble Insoluble / Precipitates Solubility->Insoluble CoatedScreen Screen Coated Cols (AD-H, OD-H) Hex/EtOH Soluble->CoatedScreen Standard Path ImmobScreen Screen Immobilized Cols (IA, IC, IG) Hex/DCM/EtOH Insoluble->ImmobScreen Required Path CheckRes Resolution (Rs) > 1.5? CoatedScreen->CheckRes ImmobScreen->CheckRes Success Validate Method CheckRes->Success Yes Fail Rs < 1.5 CheckRes->Fail No Optimize Optimize: 1. Lower Temp (10°C) 2. Change Modifier (THF/MtBE) Fail->Optimize Optimize->ImmobScreen Re-Screen

Figure 2: Strategic workflow for spirocyclic method development. Note the immediate branch to Immobilized columns for solubility-challenged compounds.

Supporting Data: The "Chlorinated Boost"[1]

The following data illustrates a representative separation of a Spiroindoline derivative (a common scaffold in anti-cancer research).

Experimental Conditions:

  • Analyte: Racemic Spiro[indoline-3,3'-pyrrolidine] derivative.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 25°C.

Column TypeStationary PhaseMobile Phase CompositionResolution (

)
Selectivity (

)
Notes
Coated CHIRALPAK AD-HHexane / IPA (90:[1]10)0.8 (Partial)1.12Peak broadening observed due to poor solubility.[1]
Immobilized CHIRALPAK IAHexane / IPA (90:10)1.1 (Partial)1.18Similar chemistry to AD-H, slightly better shape.[1]
Immobilized CHIRALPAK IA Hexane / DCM / IPA (60:30:10) 3.4 (Baseline) 1.65 DCM induced conformational fit.
Immobilized CHIRALPAK ICHexane / THF (80:[1]20)2.1 (Baseline)1.45Good alternative, unique selectivity profile.[1]

Analysis: The addition of 30% DCM to the mobile phase on the Immobilized IA column tripled the resolution compared to the standard Hexane/IPA condition.[1] This confirms that the "forbidden" solvent is not just solubilizing the sample, but actively improving the chiral recognition mechanism for this rigid spiro-structure.[1]

References

  • Daicel Chiral Technologies. (2021).[1][3] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.[1][7][3][8] Retrieved from [Link][1]

  • Phenomenex. (2025).[1][5] Advantages of using immobilized stationary phases in chiral separations.[7][8] Retrieved from [Link][1]

  • ResearchGate. (2025).[1][5][9] Comparative study of coated and immobilized polysaccharide-based chiral stationary phases.[7] Retrieved from [Link]

  • LCGC International. (2023).[1] Playing with Selectivity for Optimal Chiral Separation: The Role of Chlorinated Solvents. Retrieved from [Link]

  • SpiroChem. (2023).[1] Analytical Method Development for Spirocyclic Compounds. Retrieved from [Link][1]

Sources

A Comprehensive Guide to the Mass Spectrometry Fragmentation of Azaspiro Decanols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple recitation of fragmentation rules, offering a detailed exploration of the underlying chemical principles that govern the dissociation of these complex molecules. We will delve into the characteristic fragmentation pathways, the influence of isomerism and substitution, and a comparative analysis of different ionization techniques.

Fundamentals of Mass Spectrometry for Azaspiro Decanols

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In the context of azaspiro decanols, two common ionization techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV).[2] This process not only ionizes the molecule but also imparts significant internal energy, leading to extensive fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information.[3]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile compounds.[4][5] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, providing clear information about the molecular weight.[4] By inducing fragmentation through techniques like Collision-Induced Dissociation (CID), structural information can be obtained.[6][7]

Characteristic Fragmentation Pathways of Azaspiro Decanols

The fragmentation of azaspiro decanols is primarily driven by the presence of the nitrogen atom and the hydroxyl group, which direct cleavage pathways. The spirocyclic core also influences the fragmentation, often leading to characteristic ring-opening reactions.

A key fragmentation pathway for cyclic amines involves alpha-cleavage , where the bond adjacent to the nitrogen atom is broken.[8] This is a highly favored process as it leads to the formation of a stable, resonance-stabilized iminium ion. For azaspiro decanols, this can occur in either of the rings connected to the nitrogen.

Another common fragmentation for alcohols is the loss of a water molecule (dehydration).[9] The resulting [M-18]⁺ peak can be a significant indicator of the presence of a hydroxyl group. The ease of this dehydration can sometimes provide clues about the stereochemistry of the alcohol.

The fragmentation of the spirocyclic system itself can lead to a complex series of ring cleavages. The initial ring opening is often followed by a cascade of further fragmentations, leading to a variety of smaller ions. The relative abundance of these fragment ions can be diagnostic for specific isomers.[6]

The Influence of Stereochemistry and Substitution

The three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on the fragmentation patterns of azaspiro decanols.[10] Cis and trans isomers, for example, may exhibit different relative abundances of key fragment ions due to differences in steric hindrance and the proximity of interacting functional groups.[10] These differences, though sometimes subtle, can be exploited for stereochemical assignment when combined with authentic standards or computational modeling.

Substituents on the azaspiro decanol skeleton will also significantly alter the fragmentation pathways. For instance, N-alkylation will change the mass of the fragment ions resulting from alpha-cleavage. The nature of the substituent can also introduce new fragmentation pathways, such as benzylic cleavage if an N-benzyl group is present, which would lead to a prominent ion at m/z 91.[3]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for the successful analysis of azaspiro decanols.

Ionization TechniqueAdvantagesDisadvantagesBest For
Electron Ionization (GC-MS) Provides detailed structural information through extensive fragmentation.Molecular ion may be weak or absent for some compounds. Requires volatile and thermally stable compounds.Structural elucidation of unknown azaspiro decanols and distinguishing between isomers.
Electrospray Ionization (LC-MS) Soft ionization provides a clear molecular ion.[4] Suitable for non-volatile and thermally labile compounds.Limited fragmentation without CID.Molecular weight determination and analysis of complex mixtures.
Chemical Ionization (CI) A softer ionization technique than EI, often yielding a more abundant molecular ion.Fragmentation is less extensive than EI, providing less structural detail.Confirming molecular weight when EI fails to produce a molecular ion.

Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for volatile and thermally stable azaspiro decanol derivatives.

  • Sample Preparation: Dissolve approximately 1 mg of the azaspiro decanol in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).[11]

  • GC-MS System Setup:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is a good starting point.[11]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Injector Temperature: 250 °C.[2]

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

      • Source Temperature: 230 °C.[12]

      • Mass Range: m/z 40-550.

  • Data Acquisition: Inject 1 µL of the prepared sample. Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis: Identify the peak corresponding to the azaspiro decanol. Analyze the mass spectrum for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a library of known compounds (e.g., NIST).[2]

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol is ideal for less volatile or thermally sensitive azaspiro decanols.

  • Sample Preparation: Dissolve approximately 1 mg of the azaspiro decanol in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • LC-MS System Setup:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]

      • Capillary Voltage: 3.5 kV.[13]

      • Source Temperature: 120 °C.[13]

      • Mass Range: m/z 100-1000.

      • Collision-Induced Dissociation (CID): To obtain fragmentation, perform MS/MS experiments by selecting the protonated molecule as the precursor ion and applying a collision energy (e.g., 10-40 eV).[6]

  • Data Acquisition: Inject 5 µL of the prepared sample.

  • Data Analysis: Identify the peak for the azaspiro decanol. Determine the molecular weight from the MS1 spectrum and analyze the fragment ions in the MS2 spectrum.

Visualizing Fragmentation and Workflows

Workflow for Azaspiro Decanol Analysis

G cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Azaspiro Decanol Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS GC-MS (EI) Dissolution->GCMS Volatile/Stable LCMS LC-MS (ESI) Dissolution->LCMS Non-volatile/Labile Structure Structural Elucidation GCMS->Structure LCMS->Structure Isomer Isomer Differentiation Structure->Isomer

Caption: General workflow for the mass spectrometric analysis of azaspiro decanols.

Key Fragmentation Pathways of a Representative Azaspiro Decanol

G cluster_pathways Fragmentation Pathways cluster_fragments Characteristic Fragment Ions M [M]⁺˙ Azaspiro Decanol Alpha Alpha-Cleavage M->Alpha - R• Dehydration Dehydration M->Dehydration - H₂O Ring Ring Opening M->Ring Retro-Diels-Alder or other ring cleavage Iminium Iminium Ion Alpha->Iminium M18 [M-18]⁺˙ Dehydration->M18 RingFrag Ring Fragment Ions Ring->RingFrag

Sources

Escaping Flatland: A Comparative Guide to Spirocyclic Scaffolds for BBB Permeability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Imperative

The "Flatland" problem—the over-reliance on planar, aromatic rings—has historically plagued CNS drug discovery, leading to compounds with poor solubility and high non-specific binding. Spirocyclic scaffolds, particularly spiro[3.3]heptanes and spirooxetanes, offer a geometric solution. By orienting exit vectors in three dimensions without significantly increasing molecular weight, these scaffolds increase the fraction of


 carbons (

), often improving solubility and metabolic stability while maintaining the lipophilicity required for blood-brain barrier (BBB) penetration.

This guide objectively evaluates spirocyclic scaffolds against their traditional flat analogues, providing experimental protocols for validation.

Part 1: Physicochemical Argument & Scaffold Selection

The Case for Spirocycles

The blood-brain barrier is a lipophilic sieve, but high lipophilicity (LogP > 4) often invites P-glycoprotein (P-gp) efflux and metabolic clearance. Spirocycles act as "isosteres with a twist," altering the topology of a molecule to reduce planarity.

Key Advantages:

  • Vector Orientation: Unlike the planar substitution patterns of phenyl or heteroaromatic rings, spirocycles allow substituents to project at ~90° angles, exploring novel chemical space within the receptor pocket.

  • Basicity Modulation: Spirooxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) can lower the

    
     of the central amine compared to morpholine or piperidine, reducing lysosomal trapping while maintaining potency.
    
  • Metabolic Blocking: The strained rings (oxetane, azetidine) are metabolically robust and block labile sites often found on flexible aliphatic chains.

Decision Logic: Flat vs. Spiro

The following decision tree illustrates when to deploy spirocyclic scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Compound Analysis CheckProps Check CNS MPO Parameters (LogD, MW, TPSA, pKa) Start->CheckProps FlatIssue Issue: High Aromaticity / Poor Solubility? CheckProps->FlatIssue Low Fsp3 MetabIssue Issue: Rapid Metabolism on Aliphatic Chain? CheckProps->MetabIssue High Clearance SolnSpiro Strategy: Spirocyclic Core Replacement FlatIssue->SolnSpiro Yes SolnBioiso Strategy: Bioisosteric Swap (e.g., Phenyl -> Bicyclo[1.1.1]pentane) FlatIssue->SolnBioiso No (Planar required) MetabIssue->SolnSpiro Yes Specific1 Morpholine -> Spirooxetane (Lower LogD, Higher Sol) SolnSpiro->Specific1 Reduce Lipophilicity Specific2 Piperidine -> 2-Azaspiro[3.3]heptane (New Vector, Rigid) SolnSpiro->Specific2 Increase Rigidity Validation Validate via MDCK-MDR1 Specific1->Validation Specific2->Validation

Figure 1: Strategic decision tree for implementing spirocyclic scaffolds in CNS drug design.

Part 2: Comparative Analysis (Data & Trends)

The following data summarizes the physicochemical shifts observed when replacing traditional heterocycles with spirocyclic analogues. Data represents trends derived from matched molecular pair analyses (MMPA) in literature (e.g., Carreira et al., Wuitschik et al.).

Table 1: Morpholine vs. Spirooxetane Surrogates

Objective: Improve solubility and reduce lipophilicity without losing H-bond acceptor capability.

ParameterMorpholine (Reference)2-oxa-6-azaspiro[3.3]heptane (Spirooxetane)Impact on CNS MPO
Structure 6-membered flexible ringRigid spirocyclic 4,4-systemHigh
LogD (pH 7.4) Baseline (e.g., 1.5)Lower (

to

)
Positive (Reduces non-specific binding)
TPSA (

)
~12 (Ether oxygen)~20 (Exposed ether oxygen)Neutral/Positive (Remains < 90

)
Basicity (

)
~8.3Lower (~6.0 - 7.5)Positive (Reduces lysosomal trapping)
Solubility ModerateHigh (Intrinsic solubility

)
Positive
Metabolic Stability Susceptible to oxidative openingHigh (Strained rings are robust)Positive
Table 2: Piperidine vs. Azaspiroheptane

Objective: Increase rigidity and explore new vectors.

ParameterPiperidine (Reference)2-azaspiro[3.3]heptane Impact on CNS MPO
LogD (pH 7.4) BaselineHigher (

to

)
Negative (Must monitor lipophilicity)
Conformation Chair (Flexible)Puckered/RigidPositive (Entropic benefit in binding)
Efflux Liability VariableGenerally Low (if LogD controlled)Neutral

Part 3: Experimental Validation Protocol

To validate the BBB permeability of these scaffolds, the MDCK-MDR1 Permeability Assay is the gold standard. Unlike Caco-2 cells, MDCK-MDR1 cells form tighter junctions (higher TEER) and are transfected to overexpress human P-gp (MDR1), providing a rigorous stress test for efflux.

Protocol: MDCK-MDR1 Transwell Assay[1][2][3]

1. System Setup

  • Cell Line: MDCK-II cells transfected with human MDR1 gene.[1]

  • Culture Format: 24-well or 96-well Transwell™ inserts (0.4

    
    m pore size, PET membrane).
    
  • Seeding Density:

    
     cells/cm
    
    
    
    .
  • Culture Time: 4–5 days to form a confluent polarized monolayer.[2]

2. Quality Control (Self-Validating Step)

  • TEER Measurement: Measure Transepithelial Electrical Resistance.[3][1]

    • Acceptance Criteria: TEER > 800

      
       (indicates tight junctions).
      
  • Integrity Marker: Co-dose with Lucifer Yellow (paracellular marker).[4]

    • Acceptance Criteria:

      
       cm/s.[3]
      

3. Dosing Workflow Compounds are tested bi-directionally to calculate the Efflux Ratio (ER).[2]

  • A

    
     B (Apical to Basolateral):  Mimics blood-to-brain entry.
    
  • B

    
     A (Basolateral to Apical):  Mimics brain-to-blood efflux.
    
  • Concentration: 10

    
    M (in HBSS + 10 mM HEPES, pH 7.4).
    
  • Incubation: 60 minutes at 37°C with orbital shaking (minimizes unstirred water layer).

4. Analytical & Calculation Quantify donor and receiver samples via LC-MS/MS.

  • Apparent Permeability (

    
    ): 
    
    
    
    
    Where
    
    
    is flux,
    
    
    is surface area,
    
    
    is initial concentration.[3]
  • Efflux Ratio (ER):

    
    [3]
    
Interpretation Guide
  • High Permeability:

    
     cm/s.[3]
    
  • P-gp Substrate:

    
     (and significantly reduced by P-gp inhibitor like Zosuquidar).
    
  • Spirocycle Goal: Achieve

    
     and 
    
    
    
    .

MDCK_Workflow Seed Seed MDCK-MDR1 (Transwell, 4-5 Days) QC QC Check TEER > 800 Lucifer Yellow Seed->QC Dose Bi-directional Dosing (A->B and B->A) QC->Dose Pass Incubate Incubate 60 min @ 37°C Dose->Incubate Analyze LC-MS/MS Quantification Incubate->Analyze Calc Calculate Papp & ER Analyze->Calc

Figure 2: Step-by-step workflow for the MDCK-MDR1 permeability assay.

Part 4: Mechanistic Insight (CNS MPO)

Why do spirocycles often succeed where flat aromatics fail? It comes down to the CNS Multi-Parameter Optimization (MPO) score. Spirocycles allow you to manipulate specific variables of the MPO equation without negatively impacting others.

The MPO Equation Variables:

  • ClogP / ClogD: Spirooxetanes lower this (Good).

  • MW: Spirocycles add bulk/rigidity with minimal MW increase compared to adding pendant groups (Good).

  • TPSA: Controlled increase (Good, provided TPSA < 90

    
    ).
    
  • HBD: Usually 0 or 1 (Good).

  • pKa: Lowers amine basicity (Good for permeability).

MPO_Logic Center CNS MPO Score > 4.0 LogD LogD (1.0 - 3.0) LogD->Center MW MW (< 400 Da) MW->Center TPSA TPSA (40 - 90 A^2) TPSA->Center pKa pKa (< 8.0) pKa->Center HBD HBD (< 2) HBD->Center SpiroEffect Spirooxetane Effect SpiroEffect->LogD Lowers SpiroEffect->TPSA Optimizes SpiroEffect->pKa Lowers

Figure 3: Influence of Spirocyclic scaffolds on key CNS MPO parameters.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Refer to Chapter on BBB Permeability Assays). Link

  • Wang, Q., et al. (2005).[3] Evaluation of the MDR-MDCK cell line as a permeability screen for the blood–brain barrier. International Journal of Pharmaceutics. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Oxa-1-azaspiro[4.5]decan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an operational safety standard for handling 8-Oxa-1-azaspiro[4.5]decan-3-ol .

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based logic system. Because specific toxicological data (e.g., human LD50) for this specific isomer is often limited in public literature, we must apply the Precautionary Principle , deriving our safety protocols from the structural hazards of the spiro-piperidine class (e.g., CAS 51130-63-3) and analogous amino-alcohols.

The Hazard Landscape: Structural Risk Assessment

Before selecting PPE, we must understand why this molecule requires specific barriers. This compound features two critical functional groups that dictate its reactivity and biological interaction:

  • Secondary Amine (Spiro-piperidine ring): This moiety is basic (pKa ~10-11). In biological systems, secondary amines are often irritants or corrosives to mucous membranes (H314/H318) and potential skin sensitizers.

  • Hydroxyl Group (-OH): Increases water solubility, potentially facilitating absorption through sweat or mucous membranes.

Conservative Hazard Classification (Derived from Analogues):

  • H318: Causes serious eye damage (High Probability).

  • H302: Harmful if swallowed.

  • H315/H335: Skin and Respiratory Irritation.

Risk Logic Diagram

The following decision tree illustrates how we determine the safety level for this specific Novel Chemical Entity (NCE).

RiskAssessment Input Input: 8-Oxa-1-azaspiro[4.5]decan-3-ol Structure Structural Analysis: Spiro-Piperidine Core Input->Structure Hazards Predicted Hazards: Basic (pH > 10) Eye Damage (H318) Sensitizer Structure->Hazards Analogous Data Protocol Safety Protocol: Level 2 Containment Zero-Contact Handling Hazards->Protocol Precautionary Principle

Figure 1: Risk Assessment Logic Flow deriving operational protocols from chemical structure.

Personal Protective Equipment (PPE) Matrix

Standard "lab coats and gloves" are insufficient for NCEs with potential unknown toxicity. The PPE must be stratified by the energy of the task (likelihood of aerosolization).

PPE Stratification Table[1]
Handling ActivityHazard PotentialHand ProtectionEye/Face ProtectionBody/Respiratory
Storage & Transport Low (Sealed container)Single Nitrile (4 mil)Safety Glasses w/ side shieldsStandard Lab Coat
Weighing (Solid) High (Dust generation)Double Nitrile (Outer: 4-5 mil, Inner: 2 mil). Change outer immediately if contaminated.[1][2]Chemical Goggles (Unvented) to prevent dust entry.Lab Coat + Tyvek Sleeves . Work in Balance Enclosure.
Solubilization Medium (Splash risk)Laminate (Silver Shield) if using permeating solvents (DCM, DMSO). Nitrile acceptable for aqueous/alcohol.Chemical Goggles + Face Shield if volume > 50mL.Lab Coat + Chemical Apron. Work in Fume Hood.
Spill Cleanup CriticalDouble Nitrile or Butyl Rubber (0.7mm).Chemical Goggles + Face Shield.Tyvek Suit.[3][4] Respirator (P100/OV cartridge) required outside hood.

Critical Note on Glove Permeation: While nitrile protects against the solid amine, if you dissolve this compound in Dichloromethane (DCM) , nitrile degrades in <2 minutes. In such cases, use a Silver Shield laminate glove liner [1].

Operational Protocols (SOPs)

Protocol A: Safe Weighing & Transfer (Solid Phase)

Objective: Prevent inhalation of amine dusts and contamination of balance surfaces.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Balance Enclosure . Never weigh on an open bench.

  • Static Control: Spiro-amines can be electrostatic.[1] Use an ionizing bar or anti-static gun to neutralize the powder before spatulation. This prevents "jumping" of particles onto gloves/sleeves.

  • Transfer:

    • Tare a vial with its cap on.

    • Open the stock container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Pre-Solubilization (Best Practice): If possible, add the solvent to the weighing vial inside the hood immediately after weighing to lock down the dust before moving to the reaction setup.

Protocol B: Reaction Setup & Decontamination

Objective: Neutralize residues immediately.

  • Reaction Monitoring: When taking TLC/LCMS aliquots, assume the syringe needle is contaminated with a corrosive.

  • Decontamination Solution: Prepare a "Quench Mix" of 5% Citric Acid in Water .

    • Why? The acidic solution protonates the amine (forming a non-volatile salt), reducing its vapor pressure and ability to penetrate skin [2].

  • Cleanup:

    • Wipe balance areas with a dry tissue first (to pick up solids).

    • Follow with a wipe soaked in 5% Citric Acid.

    • Final wipe with water/ethanol.

Workflow Visualization

HandlingWorkflow Start Start: Don PPE (Double Nitrile + Goggles) Check Check Engineering Controls (Hood Flow > 100 fpm) Start->Check Weigh Weighing Process (Use Static Gun -> Transfer) Check->Weigh Dissolve Solubilization (Add solvent to lock dust) Weigh->Dissolve Decon Decontamination (Wipe with 5% Citric Acid) Dissolve->Decon Waste Disposal (Solid/Liquid Organic Stream) Decon->Waste

Figure 2: Step-by-step operational workflow for handling 8-Oxa-1-azaspiro[4.5]decan-3-ol.

Disposal & Emergency Response

Waste Segregation[3]
  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Hazardous Solid Waste (labeled "Toxic/Irritant Organic Solid").

  • Liquid Waste:

    • If dissolved in organic solvents: Halogenated or Non-Halogenated Organic Waste .

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as amines can form explosive N-nitroso compounds or generate heat [3].

Emergency Procedures
  • Eye Contact: Immediately flush with water for 15 minutes .[2][3][4][5] Hold eyelids open. The basic nature of amines can cause saponification of corneal tissue; immediate dilution is critical.

  • Skin Contact: Wash with soap and water.[6][3][4][5] Do not use ethanol (this may enhance absorption).

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (or oil-absorbent pads) to prevent dust, then scoop into a bag. Wipe area with dilute acetic or citric acid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Working with Chemicals.

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • Fisher Scientific. (2023). Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Structural Analog).

  • Sigma-Aldrich. (n.d.). 8-Oxa-1-azaspiro[4.5]decane Product & Safety Information.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.